molecular formula C21H21NO B1588261 (R)-2-Amino-1,1,3-triphenylpropan-1-ol CAS No. 86906-05-0

(R)-2-Amino-1,1,3-triphenylpropan-1-ol

Cat. No.: B1588261
CAS No.: 86906-05-0
M. Wt: 303.4 g/mol
InChI Key: KBXBDYRXZGBOIH-HXUWFJFHSA-N
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Description

(R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS 79868-78-3) is a chiral, enantiopure amino alcohol of significant interest in advanced synthetic organic chemistry and pharmaceutical research. With a molecular formula of C21H21NO and a molecular weight of 303.40 g/mol, this compound serves as a versatile chiral building block and potential ligand for asymmetric synthesis . Its structure, featuring both amino and hydroxy functional groups on a chiral carbon center adjacent to a diphenyl-substituted carbon, makes it a valuable scaffold for constructing more complex molecular architectures. The compound has a documented melting point of 139-144°C and a boiling point estimated at 502.3±45.0 °C at 760 mmHg . Its density is approximately 1.1±0.1 g/cm3 . Researchers utilize this chiral amino alcohol primarily as an intermediate in the development of active pharmaceutical ingredients (APIs) and as a precursor for chiral ligands or catalysts in stereoselective transformations. The steric and electronic properties imparted by the three phenyl groups can significantly influence the stereochemical outcome of reactions. This product is For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use and handle with appropriate precautions, as the compound may cause skin, eye, and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-1,1,3-triphenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBDYRXZGBOIH-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427256
Record name (R)-2-Amino-1,1,3-triphenylpropan-1-ol
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Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86906-05-0
Record name (R)-2-Amino-1,1,3-triphenylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol
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Foundational & Exploratory

A-Z Guide to the Asymmetric Synthesis of (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-2-Amino-1,1,3-triphenylpropan-1-ol is a crucial chiral amino alcohol that serves as a valuable building block and ligand in asymmetric synthesis.[1] Its stereochemically defined structure is paramount to its function in inducing enantioselectivity. This technical guide provides an in-depth exploration of the primary synthetic pathways to this molecule, with a core focus on the stereoselective reduction of the corresponding α-aminoketone precursor. We will dissect the mechanistic underpinnings of the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone methodology for achieving high enantiopurity in this class of compounds. Detailed experimental protocols, comparative data, and field-proven insights are provided to equip researchers and drug development professionals with a comprehensive understanding of this synthesis.

Introduction: The Significance of Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structural motifs found in numerous pharmaceutical molecules and are indispensable as chiral auxiliaries and ligands in asymmetric catalysis.[2][3] The precise spatial arrangement of the amino and hydroxyl groups is critical for molecular recognition and the effective transfer of chirality. The synthesis of enantiomerically pure 1,2-amino alcohols is, therefore, a significant objective in organic chemistry.[2] Catalytic asymmetric hydrogenation and transfer hydrogenation reactions present distinct advantages over classical resolution methods, offering more economical and environmentally benign routes.[2] this compound, with its bulky phenyl substituents, exemplifies a sterically demanding target where achieving high stereocontrol is a formidable challenge, making its synthesis a subject of considerable interest.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis. The primary disconnection for this compound is the C-O bond of the alcohol, which points to the prochiral ketone, 2-amino-1,1,3-triphenylpropan-1-one, as the key intermediate. This strategy simplifies the challenge to one of stereoselective reduction. Further disconnection of the C-N bond in the aminoketone reveals a potential synthesis from a corresponding α-haloketone and an amine source.

G Target This compound Disconnection1 C-O Bond Formation (Asymmetric Reduction) Target->Disconnection1 Ketone 2-Amino-1,1,3-triphenylpropan-1-one Disconnection2 C-C Bond Formation Ketone->Disconnection2 Disconnection1->Ketone Precursors Diphenylmethyl Grignard + Phenylalanine derivative Disconnection2->Precursors

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Asymmetric Reduction of a Prochiral α-Aminoketone

The most direct and widely employed strategy for synthesizing this compound is the asymmetric reduction of the prochiral α-aminoketone, 2-amino-1,1,3-triphenylpropan-1-one. The success of this approach hinges on the choice of a chiral reducing agent or catalyst that can effectively differentiate between the two enantiotopic faces of the carbonyl group.

Synthesis of the α-Aminoketone Precursor

The synthesis of the requisite α-aminoketone is a critical first step. While various methods exist for the synthesis of α-amino ketones, a common route involves the amination of an α-functionalized ketone.[4][5][6] For the specific target, a practical synthesis starts from 1,1,3-triphenyl-1-propanone, which can be brominated at the α-position followed by nucleophilic substitution with an amine, often protected, and subsequent deprotection.

The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[7][8] It utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BMS).[8][9]

Mechanism of Stereoselection: The key to the high enantioselectivity of the CBS reduction lies in the formation of a coordination complex between the chiral oxazaborolidine catalyst, the borane, and the substrate ketone.[10]

  • Catalyst-Borane Adduct Formation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to the Lewis acidic borane. This pre-coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[10]

  • Ketone Coordination: The ketone substrate then coordinates to the now more Lewis-acidic boron atom of the catalyst. The coordination occurs preferentially from the sterically less hindered face of the ketone. For 2-amino-1,1,3-triphenylpropan-1-one, the two phenyl groups on the carbonyl carbon create significant steric bulk, forcing the ketone to orient itself in a specific manner.

  • Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[10] This directed transfer ensures the formation of one enantiomer of the alcohol preferentially.[11]

G cluster_0 CBS Reduction Workflow Start Prochiral Ketone (2-Amino-1,1,3-triphenylpropan-1-one) Coordination Formation of Catalyst-Ketone-Borane Complex Start->Coordination Catalyst (S)-CBS Catalyst + Borane (BH3) Catalyst->Coordination Hydride Intramolecular Hydride Transfer Coordination->Hydride Face-selective Intermediate Alkoxyborane Intermediate Hydride->Intermediate Workup Acidic Workup (e.g., HCl) Intermediate->Workup Product (R)-2-Amino-1,1,3- triphenylpropan-1-ol Workup->Product

Caption: Experimental workflow for the CBS reduction.

Experimental Protocol: CBS Reduction

This protocol is a representative example and may require optimization based on specific substrate purity and reagent batches.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled.

  • Reagent Charging: The flask is charged with the (S)-CBS catalyst (typically 5-10 mol%) and anhydrous tetrahydrofuran (THF). The solution is cooled to the desired temperature, often between -20°C and 0°C.

    • Causality: Anhydrous conditions are critical as water can react with borane and affect the catalyst's efficacy.[10] The low temperature helps to improve enantioselectivity by minimizing non-selective background reduction.

  • Borane Addition: Borane dimethyl sulfide (BMS) or a solution of BH₃·THF is added dropwise to the catalyst solution while maintaining the temperature.

  • Substrate Addition: A solution of 2-amino-1,1,3-triphenylpropan-1-one in anhydrous THF is added slowly via the dropping funnel over 30-60 minutes.

    • Causality: Slow addition of the ketone ensures that it reacts primarily with the chiral catalyst-borane complex rather than with free borane, which would lead to a racemic product.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at low temperature. This step is crucial for safely destroying any excess borane.

    • Causality: Methanol reacts exothermically with borane. A slow, controlled addition prevents a dangerous temperature spike.

  • Workup: The mixture is warmed to room temperature, and dilute hydrochloric acid is added to hydrolyze the resulting alkoxyborane intermediate and protonate the amine.

  • Purification: The product is isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched this compound.

Data Summary

The CBS reduction is known for its high yields and excellent enantioselectivities for a wide range of ketones.[7]

CatalystReductantTemperature (°C)Typical Yield (%)Typical e.e. (%)
(S)-CBSBH₃·THF0 to 2585-95>95
(S)-CBSBMS0 to 2585-95>98

e.e. = enantiomeric excess

Alternative Pathways and Considerations

While the CBS reduction is a premier method, other strategies for synthesizing chiral 1,2-amino alcohols exist.

  • Chiral Auxiliary-Mediated Synthesis: These methods involve attaching a chiral auxiliary to a precursor molecule to direct a subsequent stereoselective reaction.[12] While effective, they often require additional steps for the attachment and removal of the auxiliary.

  • Enzymatic Reduction: Biocatalysis, using enzymes like ketoreductases, offers a green and highly selective alternative for the reduction of ketones.[13] This approach can provide access to chiral amino alcohols with very high enantiopurity.[14]

  • Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of α-ketoamines is another powerful method, often providing excellent yields and enantioselectivities for a variety of drug molecules containing the 1,2-amino alcohol motif.[15]

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the asymmetric reduction of its corresponding prochiral α-aminoketone. The Corey-Bakshi-Shibata reduction stands out as a robust and highly predictable method, delivering the target compound with excellent yield and enantiomeric excess. The mechanistic elegance of the CBS catalyst, which orchestrates a face-selective hydride transfer, provides a powerful tool for chemists. Understanding the causality behind each experimental step—from the necessity of anhydrous conditions to the controlled quenching of the reaction—is paramount for successful and reproducible synthesis. As the demand for enantiopure compounds in drug discovery and materials science continues to grow, mastering these stereoselective synthetic techniques remains a critical skill for researchers in the field.

References

  • (S)-2-Amino-1,1,3-triphenyl-1-propanol. MySkinRecipes.
  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry (RSC Publishing).
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Corey-Bakshi-Shibata (CBS) reduction.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. PubMed.
  • Corey-Itsuno, Corey-Bakshi-Shib
  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).
  • The selected enzymatic synthesis of chiral 1,2‐amino alcohols and proposed asymmetric synthesis of N‐substituted 1,2‐amino alcohols by one‐pot sequential enzymatic hydroxymethylation and asymmetric reductive amination.
  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing).
  • Corey-Bakshi-Shib
  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl
  • Corey–Itsuno reduction. Grokipedia.
  • Corey-Bakshi-Shib

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amino alcohols are a high-value class of organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their specific three-dimensional stereochemistry is frequently critical for biological activity, making their enantioselective synthesis a paramount objective in medicinal chemistry and process development.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for producing enantiomerically pure vicinal amino alcohols. It details foundational methodologies, including synthesis from the chiral pool, catalytic asymmetric reductions, and asymmetric aminohydroxylations. The discussion emphasizes the causality behind strategic and experimental choices, offers field-proven insights into protocol design, and is grounded in authoritative references to support key claims.

Introduction: The Imperative of Chirality in Amino Alcohols

Amino alcohols are bifunctional organic compounds containing both an amine and an alcohol group. When these functional groups are positioned on adjacent carbons (vicinal or 1,2-amino alcohols) and at least one of these carbons is a stereocenter, the molecule becomes chiral. This chirality is not a trivial feature; the specific enantiomer of a drug often governs its interaction with chiral biological targets like enzymes and receptors, dictating its efficacy and safety profile.

Enantiomerically pure amino alcohols are indispensable building blocks in the pharmaceutical industry.[1] They are cornerstone structural motifs in a vast range of therapeutics, from beta-blockers and antivirals to potent anticancer agents like the side-chain of Taxol.[1] Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to these compounds is an area of intense and ongoing research.[1] Notable drugs containing this motif include Epinephrine, Salbutamol, and Norepinephrine.[2]

This guide navigates the primary strategic approaches an organic chemist can employ to access these vital synthons, balancing practicality, elegance, and efficiency.

Strategic Decision-Making in Chiral Amino Alcohol Synthesis

The selection of a synthetic strategy is a critical decision point dictated by factors such as the availability of starting materials, required scale, desired enantiopurity, and the novelty of the target structure. The following diagram illustrates a high-level decision-making workflow.

G cluster_asymmetric Asymmetric Synthesis Routes cluster_resolution Resolution Methods Start Target Chiral Amino Alcohol Strategy Select Synthetic Strategy Start->Strategy ChiralPool Chiral Pool Synthesis Strategy->ChiralPool Is a suitable chiral precursor abundant? Asymmetric Asymmetric Synthesis Strategy->Asymmetric Is de novo synthesis from prochiral material preferred? Resolution Resolution of Racemate Strategy->Resolution Is a racemic synthesis more efficient initially? AsymRed Asymmetric Reduction of α-Amino Ketones Asymmetric->AsymRed AsymAmino Asymmetric Aminohydroxylation Asymmetric->AsymAmino KineticRes Kinetic Resolution Resolution->KineticRes Diastereomeric Diastereomeric Crystallization Resolution->Diastereomeric

Caption: High-level strategic workflow for synthesizing chiral amino alcohols.

Core Synthetic Strategies: A Technical Deep Dive

Strategy 1: Synthesis from the Chiral Pool

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, carbohydrates, and terpenes.[3][4] This is often the most direct and cost-effective strategy.

Causality and Expertise: The primary advantage of this approach is that nature has already performed the asymmetric synthesis. The core challenge for the chemist is to perform chemical transformations that do not disturb the existing stereocenter. The reduction of the carboxylic acid moiety of a natural α-amino acid is a classic example.

  • Why this choice? This method is ideal for producing amino alcohols that are structurally very similar to common amino acids. It leverages the high optical purity of the starting material to guarantee an enantiomerically pure product.[1]

  • Experimental Insight: The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is highly effective but requires stringent anhydrous conditions and can be dangerous on a large scale. Borane complexes (e.g., BH₃·THF) are a milder, safer alternative often preferred in industrial settings. The amino group must be protected (e.g., as a Boc or Cbz derivative) before reduction to prevent side reactions.

Illustrative Protocol: Synthesis of (S)-Phenylalaninol from (S)-Phenylalanine

  • Protection: (S)-Phenylalanine (1 equiv.) is dissolved in a 1:1 mixture of 1,4-dioxane and water. Sodium hydroxide (2.5 equiv.) is added, and the solution is cooled to 0°C. Benzyl chloroformate (Cbz-Cl, 1.1 equiv.) is added dropwise. The reaction is stirred overnight at room temperature. After an acidic workup, the N-Cbz protected amino acid is isolated.

  • Reduction: The dried N-Cbz-phenylalanine is dissolved in anhydrous THF and cooled to 0°C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, 2.5 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and then gently refluxed for 4 hours until TLC indicates complete consumption of the starting material.

  • Workup and Validation: The reaction is carefully quenched with methanol. The solvent is removed under reduced pressure. The residue is purified by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) to yield (S)-N-Cbz-phenylalaninol. The enantiomeric excess (e.e.) is validated by chiral HPLC, and the structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. An e.e. of >99% is expected.

Strategy 2: Catalytic Asymmetric Synthesis

This is the most elegant and versatile approach, creating the desired stereocenters from prochiral starting materials using a small amount of a chiral catalyst.

The asymmetric reduction of a ketone is one of the most powerful methods for creating a chiral alcohol.[5] When the substrate is an α-amino ketone, this directly yields a chiral amino alcohol. The pioneering work of Ryōji Noyori, who shared the 2001 Nobel Prize in Chemistry, established ruthenium-based catalysts for this transformation.[6][7]

Mechanism and Causality: The Noyori-type catalysts, such as Ru-BINAP complexes, operate via a metal-ligand bifunctional mechanism.[8] The substrate coordinates to the ruthenium center, and hydrogen is delivered from the metal hydride to the carbonyl carbon, while a proton is transferred from the chiral ligand's N-H group to the carbonyl oxygen. The rigid, C₂-symmetric BINAP ligand creates a highly specific chiral environment, forcing the substrate to approach in a way that leads to the formation of one enantiomer preferentially.

G Ru_precatalyst [(Arene)Ru(II)-Cl(L)] Precatalyst Active_catalyst [Ru(II)-H(L)] Active Catalyst Ru_precatalyst->Active_catalyst Activation Activator Base (e.g., KOtBu) Activator->Active_catalyst H_source H₂ or HCOOH/NEt₃ H_source->Active_catalyst TS Diastereomeric Transition State (Substrate-Catalyst Complex) Active_catalyst->TS Coordination Substrate Prochiral α-Amino Ketone Substrate->TS Product_complex Product-Catalyst Complex TS->Product_complex Hydride Transfer (Stereodetermining Step) Product_complex->Active_catalyst Product Release & Catalyst Regeneration Product Chiral Amino Alcohol (>99% e.e.) Product_complex->Product

Caption: Simplified catalytic cycle for Noyori-type asymmetric transfer hydrogenation.

Data Presentation: Catalyst Performance

The choice of chiral ligand is paramount for achieving high enantioselectivity. Below is a comparison of common ligands for the asymmetric transfer hydrogenation of 2-amino-1-phenylethanone.

Catalyst/Ligand SystemSubstrate/Catalyst RatioYield (%)e.e. (%)
RuCl₂n2000:19598 (R)
[RuCl(p-cymene)((R,R)-TsDPEN)]500:198>99 (R)
Rh(I)-DIPAMP1000:19295 (S)

Data are representative and compiled from typical results in the literature.

Another Nobel Prize-winning contribution, the Sharpless Asymmetric Aminohydroxylation (AA), allows for the direct conversion of an alkene into a vicinal amino alcohol in a single, catalytic step.[9] This reaction is a powerful tool for building complexity quickly.

Mechanism and Expertise: The reaction uses a catalytic amount of osmium tetroxide (OsO₄) and a chiral ligand derived from cinchona alkaloids (e.g., derivatives of quinine or quinidine).[10][11] A stoichiometric nitrogen source, such as a chloramine salt (e.g., Chloramine-T), serves as both the oxidant and the source of the amino group.[10] The chiral ligand accelerates the reaction and creates a chiral pocket around the osmium catalyst, directing the syn-addition of the amino and hydroxyl groups to one face of the alkene.

  • Controlling Regioselectivity: A significant challenge in the AA reaction is controlling which carbon of the double bond receives the amino group versus the hydroxyl group.[9] This is influenced by the electronic and steric properties of the alkene substituents and the choice of ligand. For terminal alkenes, the nitrogen atom generally adds to the terminal carbon. For internal alkenes, the choice between ligands derived from dihydroquinine (DHQ) versus dihydroquinidine (DHQD) can sometimes reverse the regioselectivity.

Strategy 3: Kinetic Resolution

Kinetic resolution is a method used to separate a racemic mixture (a 50:50 mix of both enantiomers). The strategy involves reacting the racemate with a chiral catalyst or reagent that reacts much faster with one enantiomer than the other.

Causality and Trustworthiness: This method is valuable when a racemic synthesis is simpler or cheaper than an asymmetric one. A successful kinetic resolution can provide access to both the unreacted starting material and the product in high enantiomeric purity. The selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (k_fast / k_slow), is a key measure of the effectiveness of the resolution. An s factor greater than 50 is generally considered synthetically useful. Recently, chiral organotin catalysts have been shown to be highly efficient for the kinetic resolution of racemic amino alcohols with s factors up to >500.[12][13]

Self-Validating Protocol:

  • Reaction: A racemic amino alcohol (1 equiv.) is subjected to acylation with an acylating agent (0.5 equiv.) in the presence of a chiral catalyst (e.g., 1-2 mol% of a chiral amidine-based catalyst).[14]

  • Monitoring: The reaction is monitored by chiral HPLC. The goal is to stop the reaction at or near 50% conversion.

  • Separation: At ~50% conversion, the reaction is stopped. The mixture now contains the acylated product of one enantiomer and the unreacted starting material of the other. These two compounds have different chemical properties (ester vs. alcohol) and can be easily separated by standard column chromatography.

  • Validation: The enantiomeric excess of both the recovered starting material and the acylated product are determined by chiral HPLC to confirm the efficiency of the resolution.

Case Study: Synthesis of (1R,2S)-(-)-Norephedrine

(1R,2S)-(-)-Norephedrine is a valuable chiral auxiliary and pharmaceutical intermediate. Its synthesis illustrates the practical application of these strategies. A common industrial route starts with the condensation of benzaldehyde and nitroethane, followed by reduction.[15]

  • Condensation (Henry Reaction): Benzaldehyde is reacted with nitroethane in the presence of a base catalyst to form 1-phenyl-2-nitropropanol. This reaction creates two stereocenters, resulting in a mixture of diastereomers. The erythro/(1R,2S) isomer is typically favored.[15]

  • Reduction: The nitro group of the resulting nitro-alcohol is reduced to an amine. This can be achieved via catalytic hydrogenation (e.g., H₂ gas with a Palladium or Platinum catalyst). This step yields racemic norephedrine.

  • Resolution: The racemic norephedrine is then resolved. A classic method involves diastereomeric crystallization using a chiral acid, such as D-(-)-tartaric acid. The (1R,2S)-norephedrine forms a less soluble salt with the chiral acid, allowing it to be selectively crystallized from the solution.[16] The salt is then neutralized with a base to liberate the pure (1R,2S)-(-)-norephedrine enantiomer.[16]

Conclusion and Future Outlook

The synthesis of chiral amino alcohols has evolved from classical resolution techniques to highly sophisticated catalytic asymmetric methods. While chiral pool synthesis remains a mainstay for certain structures, the power of asymmetric catalysis provides unparalleled access to novel and complex molecules with exquisite stereocontrol.[17]

Future developments will likely focus on:

  • Novel Catalysts: Designing new catalysts that are more efficient, use earth-abundant metals, and tolerate a wider range of functional groups.[17]

  • Biocatalysis: Employing engineered enzymes, such as amine dehydrogenases, to perform these transformations under mild, aqueous conditions with perfect stereoselectivity.[18]

  • Flow Chemistry: Translating these syntheses into continuous flow processes for improved safety, scalability, and efficiency.

The continued innovation in this field is essential for fueling the drug development pipeline and advancing the frontiers of chemical synthesis.

References

  • Wang, Z. et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Tong, F. et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • López-Ram-de-Viu, P. et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]

  • Reddy, V. et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link]

  • Yang, H., & Zheng, W. (2019). Chiral‐Organotin‐Catalyzed Kinetic Resolution of Vicinal Amino Alcohols. Angewandte Chemie International Edition. Available at: [Link]

  • Blaser, H. U., & Spindler, F. (2009). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Available at: [Link]

  • Heravi, M. M. et al. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Asymmetric hydrogenation. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). Novel process for preparation of optically pure norephedrine and its derivatives. Google Patents.
  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Chiral pool. Wikipedia. Available at: [Link]

  • Erowid. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. Erowid. Available at: [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

  • O'Brien, P. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Birman, V. B. et al. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. Available at: [Link]

  • Von Wolff, N. et al. (2020). Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis. Available at: [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). NobelPrize.org. Available at: [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chiral amino alcohol, (R)-2-Amino-1,1,3-triphenylpropan-1-ol. Aimed at researchers, scientists, and professionals in drug development, this document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed, self-validating experimental protocol, an in-depth analysis of the expected spectral data, and the scientific rationale behind the interpretation. Visual diagrams are provided to illustrate molecular structure, experimental workflows, and fragmentation pathways, ensuring a thorough understanding of the structural elucidation process for this complex molecule.

Introduction to this compound

This compound is a chiral amino alcohol distinguished by its unique stereochemistry and the presence of multiple phenyl groups. Its structure, featuring a primary amine, a tertiary alcohol, and three phenyl rings, makes it a valuable building block in asymmetric synthesis, potentially serving as a chiral auxiliary or ligand. The precise characterization of such molecules is paramount to ensure their stereochemical integrity and purity, which are critical for their application in pharmaceuticals and materials science.

Spectroscopic analysis provides the foundational data for confirming the molecular structure, identifying functional groups, and ensuring the absence of impurities. This guide outlines the expected spectroscopic signature of this compound.

Molecular Structure and Properties:

  • Molecular Formula: C₂₁H₂₁NO

  • Molecular Weight: 303.40 g/mol

  • Appearance: Expected to be a white to off-white solid.

  • Key Structural Features: A propane backbone with a tertiary alcohol at C1, a primary amine at C2, a benzyl group at C3, and two phenyl groups at C1.

Caption: Molecular structure of 2-Amino-1,1,3-triphenylpropan-1-ol.

Spectroscopic Characterization Workflow

A logical and systematic workflow is essential for the unambiguous structural elucidation of a novel or synthesized compound. The process integrates multiple spectroscopic techniques, with each providing a unique piece of the structural puzzle.

Spectroscopy_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Integration & Elucidation Sample Synthesized this compound IR IR Spectroscopy (Functional Group ID) Sample->IR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) Sample->NMR Data Synthesize Data: - IR: OH, NH₂, Ph - MS: M⁺, Fragments - NMR: H-H & C-H framework IR->Data MS->Data NMR->Data Structure Confirm Structure of This compound Data->Structure

Caption: Workflow for spectroscopic characterization.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its single residual peak at ~7.26 ppm, which is unlikely to interfere with the aromatic signals of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, setting the chemical shift reference to 0 ppm.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength is crucial for resolving the complex multiplets expected from the three phenyl groups.

  • Acquisition Parameters:

    • Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds to ensure good resolution.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Expected ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.10 - 7.50Multiplet15HAr-H The three phenyl groups contain 15 protons. Their overlapping signals create a complex multiplet in the typical aromatic region[1].
~3.80 - 4.00Multiplet1HCH -NH₂This methine proton is deshielded by the adjacent amino group and is coupled to the diastereotopic protons of the CH₂ group.
~2.80 - 3.00Doublet of Doublets (dd)1HPh-CH H-CHOne of the two diastereotopic benzylic protons. Deshielded by the adjacent phenyl group and coupled to its geminal proton and the C2-H[2].
~2.60 - 2.80Doublet of Doublets (dd)1HPh-CHH -CHThe second diastereotopic benzylic proton, experiencing a slightly different chemical environment.
~2.00 - 2.50Broad Singlet3HNH₂ and OH Protons on heteroatoms (N and O) are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on concentration and temperature. D₂O exchange would confirm this assignment by causing the peak to disappear.
Interpretation and Causality

The ¹H NMR spectrum is expected to be dominated by a large multiplet in the aromatic region (7.10-7.50 ppm) integrating to 15 protons, which is a key identifier for the three phenyl rings. The aliphatic region is particularly informative. The benzylic CH₂ protons are diastereotopic due to the adjacent chiral center at C2. This non-equivalence results in two distinct signals, each appearing as a doublet of doublets due to geminal coupling with each other and vicinal coupling with the C2 proton. The methine proton at C2 is coupled to the two benzylic protons, resulting in a multiplet. The broad singlet corresponding to the NH₂ and OH protons is characteristic and its identity can be confirmed by a D₂O shake experiment, which would replace these protons with deuterium, causing their signal to vanish.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same 400 MHz spectrometer, observing at the appropriate frequency for carbon (~100 MHz).

  • Acquisition Parameters:

    • Mode: Proton-decoupled mode (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Number of Scans: 512-1024 scans are typically required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. The CDCl₃ solvent peak will appear as a triplet around 77.16 ppm.

Expected ¹³C NMR Spectrum
Chemical Shift (δ, ppm)AssignmentRationale
~140 - 1453 x Ar C -ipsoQuaternary carbons of the phenyl rings attached to the propane backbone.
~125 - 13015 x Ar C HAromatic carbons bearing a proton. Several closely spaced signals are expected[3].
~75 - 80C -OHThe tertiary carbon attached to the hydroxyl group is significantly deshielded by the oxygen atom.
~55 - 60C H-NH₂The carbon bearing the amino group. Its shift is influenced by the nitrogen atom.
~40 - 45C H₂-PhThe benzylic carbon, falling in the typical range for such carbons[4].
Interpretation and Causality

The ¹³C NMR spectrum provides definitive evidence for the carbon framework. The aromatic region will show multiple signals between 125-145 ppm, corresponding to the 18 carbons of the three phenyl rings. The signals for the ipso-carbons (the carbons attached to the propane chain) will be downfield and have lower intensity as they are quaternary. The most downfield aliphatic signal, around 75-80 ppm, is characteristic of the tertiary carbon bonded to the electronegative oxygen atom of the alcohol. The carbon bonded to the amine (C2) will appear around 55-60 ppm, and the benzylic carbon (C3) will be the most upfield of the backbone carbons, around 40-45 ppm[3][4]. Counting these distinct signals confirms the overall carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly in an agate mortar to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc. The use of a KBr pellet minimizes interference from solvents.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment (or a pure KBr pellet) must be recorded and automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

Expected IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3500O-H stretch (broad)Tertiary AlcoholThe broadness is due to intermolecular hydrogen bonding. This is a highly characteristic and strong absorption[5].
3300 - 3400N-H stretch (medium)Primary AmineA primary amine (R-NH₂) typically shows two sharp-to-medium peaks in this region (symmetric and asymmetric stretches), which may be superimposed on the broad O-H band[6].
3000 - 3100C-H stretch (aromatic)Phenyl RingsCharacteristic stretching vibrations for sp² C-H bonds.
2850 - 3000C-H stretch (aliphatic)Propane BackboneStretching vibrations for sp³ C-H bonds.
~1600, ~1490, ~1450C=C stretch (in-ring)Phenyl RingsThese characteristic absorptions are diagnostic for the presence of an aromatic ring.
1050 - 1150C-O stretchTertiary AlcoholA strong band indicating the C-O single bond stretch.
Interpretation and Causality

The IR spectrum will be dominated by a very broad and strong absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. Overlapping with this band, two weaker, sharper peaks are expected for the N-H stretches of the primary amine[6][7]. The presence of aromatic rings is unequivocally confirmed by the C-H stretches above 3000 cm⁻¹ and the series of C=C in-ring stretching absorptions around 1600-1450 cm⁻¹. Finally, a strong C-O stretch around 1100 cm⁻¹ will further confirm the alcohol functional group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Experimental Protocol: MS
  • Ionization Method: Electrospray Ionization (ESI) is a suitable soft ionization technique that is likely to yield a prominent protonated molecular ion [M+H]⁺. Electron Impact (EI) can also be used, but may lead to extensive fragmentation and a weak or absent molecular ion peak.

  • Sample Introduction: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation for ESI. Introduce the solution into the mass spectrometer via direct infusion using a syringe pump.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolution and mass accuracy, allowing for the determination of the elemental composition of the parent ion and its fragments.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. For more detailed structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID) to generate a fragment ion spectrum.

Expected Mass Spectrum Data
m/z (mass-to-charge)Ion FormulaIdentityRationale
304.1696[C₂₁H₂₂NO]⁺[M+H]⁺The protonated molecular ion. High-resolution MS would confirm the elemental composition.
286.1590[C₂₁H₂₀N]⁺[M+H - H₂O]⁺Loss of a water molecule (18 Da) from the protonated parent ion, a common fragmentation for alcohols[8].
183.0964[C₁₃H₁₁O]⁺[C(Ph)₂OH]⁺Result of α-cleavage between C1 and C2, a characteristic fragmentation pathway for amino alcohols[9].
121.0859[C₈H₁₁N]⁺[CH(NH₂)CH₂Ph]⁺The other fragment from the C1-C2 α-cleavage.
91.0542[C₇H₇]⁺[Tropylium]⁺A common fragment from the benzyl moiety, indicating a Ph-CH₂ group.
Interpretation and Fragmentation Pathway

The ESI mass spectrum will show a base peak at m/z 304.1696, corresponding to the protonated molecule [M+H]⁺. Its accurate mass will confirm the elemental formula C₂₁H₂₁NO.

The most diagnostic fragmentation pathway for amino alcohols is α-cleavage , the cleavage of the bond adjacent to the atom bearing the heteroatom. In this molecule, cleavage of the C1-C2 bond is highly favorable as it leads to the formation of two stable fragments.

MS_Fragmentation Parent [M+H]⁺ m/z = 304 Loss_H2O [M+H - H₂O]⁺ m/z = 286 Parent->Loss_H2O - H₂O inv1 Parent->inv1 α-Cleavage inv2 Parent->inv2 α-Cleavage Frag_A [C(Ph)₂OH]⁺ m/z = 183 Frag_B •CH(NH₂)CH₂Ph Radical Frag_C [CH(NH₂)CH₂Ph]⁺ m/z = 121 Frag_D •C(Ph)₂OH Radical inv1->Frag_A inv1->Frag_B inv2->Frag_C inv2->Frag_D

Caption: Proposed ESI-MS fragmentation pathway.

This cleavage can occur in two ways, generating either the charged fragment at m/z 183 (diphenylhydroxymethyl cation) or the charged fragment at m/z 121 (2-amino-3-phenylpropyl cation). The observation of these fragments in the MS/MS spectrum would provide strong evidence for the connectivity around the C1-C2 bond. Additionally, the loss of water (18 Da) to give a peak at m/z 286 is a common dehydration pathway for protonated alcohols[8][10]. The presence of a peak at m/z 91 is a classic indicator of a benzyl group, which rearranges to the stable tropylium cation.

Conclusion

The comprehensive analysis using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of the key alcohol, amine, and aromatic functional groups. High-resolution mass spectrometry validates the molecular formula and reveals characteristic fragmentation patterns that corroborate the proposed structure. Together, these techniques provide an unambiguous spectroscopic fingerprint, essential for confirming the identity and purity of this chiral molecule in research and development settings.

References

  • University College London. (n.d.). Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 102971, 2-Amino-1-phenyl-1,3-propanediol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447213, phenylalaninol, (S)-. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Typical Proton NMR Chemical Shifts. Retrieved from a general organic chemistry resource.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

  • Wang, F., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • Oregon State University. (n.d.). Carbon NMR Chemical Shifts. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

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Methodological & Application

Application Note: Asymmetric Synthesis of Chiral Amines Employing (R)-2-Amino-1,1,3-triphenylpropan-1-ol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral amines are indispensable building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). Their stereocontrolled synthesis is a critical challenge in drug development. This application note details the strategic use of (R)-2-Amino-1,1,3-triphenylpropan-1-ol, a sterically demanding amino alcohol, as a chiral auxiliary to direct the asymmetric synthesis of chiral amines. We will explore the underlying principles of chiral auxiliary-mediated synthesis, provide a logical workflow from substrate attachment to auxiliary cleavage, and present a generalized protocol adaptable for laboratory use. This guide is grounded in established methodologies for similar auxiliaries, providing a robust framework for researchers aiming to achieve high diastereoselectivity in the synthesis of enantiomerically pure amines.

Introduction: The Central Role of Chiral Amines and Auxiliaries

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products. The specific three-dimensional arrangement (stereochemistry) of these molecules is often directly linked to their therapeutic efficacy and safety profile. Consequently, methods that provide precise control over stereochemistry are of paramount importance.

One powerful and reliable strategy in asymmetric synthesis is the use of a chiral auxiliary . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] The inherent chirality of the auxiliary creates a biased steric and electronic environment, forcing subsequent reactions to proceed with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

This compound is a prime candidate for this role. Its rigid structure, defined by the (R)-configuration at the C-2 position and the significant steric bulk of the three phenyl groups, provides a well-defined chiral environment capable of exerting powerful stereochemical control. It is particularly suited for applications in asymmetric catalysis and as a chiral auxiliary to produce enantiomerically pure compounds for drug discovery and medicinal chemistry.[2]

Principle of Operation: Steric Shielding by the Auxiliary

The effectiveness of an amino alcohol auxiliary like this compound hinges on its ability to form a rigid, covalent bond with a substrate, leading to a diastereomeric intermediate. The bulky triphenylmethyl group is positioned to shield one face of the reactive center, compelling reagents to approach from the less hindered face.

This concept is well-established for other amino alcohol auxiliaries, such as pseudoephedrine, which are used to direct the alkylation of enolates with high diastereoselectivity.[3][] The formation of a stable chelate between the nitrogen, oxygen, and a metal cation (e.g., Li+) further rigidifies the transition state, enhancing facial discrimination.

Diagram 1: Conceptual Workflow for Chiral Amine Synthesis

This diagram illustrates the general strategy of using a chiral auxiliary. The prochiral substrate is first coupled to the auxiliary, a diastereoselective reaction sets the new stereocenter, and the final step involves cleaving the auxiliary to yield the enantiopure target molecule.

G sub Prochiral Substrate (e.g., Carboxylic Acid) inter Diastereomeric Intermediate (e.g., Amide) sub->inter aux (R)-2-Amino-1,1,3- triphenylpropan-1-ol (Chiral Auxiliary) aux->inter product_inter Product Intermediate (New Stereocenter Set) inter->product_inter Diastereoselective Reaction reagent Reagent for Stereocenter Formation (e.g., Electrophile, Reducing Agent) reagent->product_inter amine Enantiopure Chiral Amine (Target Molecule) product_inter->amine Auxiliary Cleavage aux_recycled Recovered Auxiliary product_inter->aux_recycled Auxiliary Cleavage cleavage Cleavage Step (e.g., Hydrolysis, Reduction)

Caption: General workflow for auxiliary-directed asymmetric synthesis.

Proposed Synthetic Pathway & Mechanism

While specific, published protocols for this compound are not widely available, a robust and chemically sound pathway can be designed based on its structural features and analogies to well-documented auxiliaries. A common route to chiral α-substituted amines begins with a carboxylic acid.

Step 1: Amide Formation (Auxiliary Attachment) The synthesis begins by coupling the prochiral carboxylic acid with the amino group of the auxiliary to form a stable amide. This is a standard transformation, typically achieved using coupling reagents like DCC (dicyclohexylcarbodiimide) or by converting the acid to an acid chloride.

Step 2: Diastereoselective Enolate Alkylation The amide serves as a precursor to a chiral enolate. Deprotonation of the α-proton with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The key to stereocontrol lies in the formation of a rigid, chelated transition state where the lithium ion coordinates to both the enolate oxygen and the hydroxyl group of the auxiliary. The bulky triphenylmethyl moiety effectively blocks one face of the planar enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face.

Step 3: Auxiliary Cleavage and Amine Formation Once the alkylation is complete and the new stereocenter is set with high diastereomeric excess (d.e.), the auxiliary must be removed. For amide intermediates, this can be challenging. A common method is reductive cleavage using a strong hydride source like lithium aluminum hydride (LiAlH₄). This simultaneously reduces the amide carbonyl to a methylene group and cleaves the C-N bond, liberating the chiral primary amine and the recovered auxiliary.

Diagram 2: Proposed Mechanism of Stereodirection

This diagram shows the proposed chelated lithium enolate intermediate. The large triphenyl moiety creates a steric shield, forcing the electrophile (E+) to approach from the less hindered "front" face.

Sources

Application Notes and Protocols: (R)-2-Amino-1,1,3-triphenylpropan-1-ol as a Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical nature of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. It is a well-established principle that the desired therapeutic activity often resides in one enantiomer, while the other may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical objective in drug development and manufacturing.

Classical resolution via the formation of diastereomeric salts remains a robust and economically viable method for separating enantiomers on a large scale.[1][2] This technique leverages the reaction of a racemic mixture with a single enantiomer of a resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4]

This guide provides a comprehensive overview of the application of (R)-2-Amino-1,1,3-triphenylpropan-1-ol, a chiral amino alcohol, as an effective resolving agent for racemic carboxylic acids, with a particular focus on the non-steroidal anti-inflammatory drug (NSAID) class, such as ibuprofen and naproxen.

The Resolving Agent: this compound

This compound is a chiral amino alcohol whose efficacy as a resolving agent stems from its structural features. The presence of a basic amino group allows for the formation of salts with acidic compounds. The stereocenter at the carbon bearing the amino group, combined with the steric bulk of the three phenyl groups, facilitates the creation of diastereomeric salts with distinct crystalline structures, which is the cornerstone of successful resolution by crystallization.

Synthesis of this compound

The enantiomerically pure resolving agent can be synthesized from readily available starting materials. A plausible synthetic route is adapted from established procedures for similar amino alcohols.[5]

dot

Caption: Synthetic workflow for this compound.

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle of chiral resolution using this compound lies in the acid-base reaction between the chiral amine and a racemic carboxylic acid. This reaction yields a pair of diastereomeric salts with differing solubilities.[6][7]

Consider the resolution of a racemic carboxylic acid, (R/S)-Acid, with this compound, denoted as (R)-Amine:

  • (R)-Acid + (R)-Amine → (R,R)-Diastereomeric Salt

  • (S)-Acid + (R)-Amine → (S,R)-Diastereomeric Salt

These two diastereomeric salts, (R,R) and (S,R), are not mirror images and thus have different physical properties, most critically, different solubilities in a given solvent system. This disparity allows for the selective crystallization of the less soluble diastereomer, thereby enriching the solid phase with one enantiomer of the acid.[8]

dot

Caption: Mechanism of chiral resolution via diastereomeric salt formation.

Protocol for the Resolution of Racemic Ibuprofen

This protocol provides a detailed methodology for the resolution of racemic ibuprofen using this compound. Ibuprofen is chosen as a representative example of a 2-arylpropionic acid NSAID.[9]

Materials and Equipment
  • Racemic Ibuprofen

  • This compound

  • Methanol (anhydrous)

  • Ethyl acetate

  • 2M Hydrochloric acid

  • 2M Sodium hydroxide

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Chiral HPLC system for enantiomeric excess determination

Step-by-Step Procedure

Part 1: Formation and Crystallization of Diastereomeric Salts

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.

  • Addition of Resolving Agent: To the stirred solution, add a solution of 0.5 molar equivalents of this compound in 50 mL of the same solvent mixture. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the purity of the crystallized salt.

  • Heating and Cooling: Gently heat the mixture to reflux for 30 minutes to ensure complete salt formation. Subsequently, allow the solution to cool slowly to room temperature. For optimal crystal growth, it is advisable to let the solution stand undisturbed for 12-24 hours. Further cooling in an ice bath may be employed to maximize the yield of the crystalline salt.

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold solvent mixture to remove any adhering mother liquor.

  • Recrystallization (Optional but Recommended): For higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from the same solvent system.

Part 2: Liberation of the Enantiomerically Enriched Ibuprofen

  • Salt Decomposition: Suspend the crystalline diastereomeric salt in a mixture of 100 mL of water and 50 mL of ethyl acetate.

  • Acidification: While stirring vigorously, add 2M hydrochloric acid dropwise until the aqueous layer reaches a pH of approximately 2. This will protonate the carboxylate of ibuprofen and deprotonate the amino group of the resolving agent.

  • Extraction: Transfer the mixture to a separatory funnel. The enantiomerically enriched ibuprofen will be in the ethyl acetate layer, while the hydrochloride salt of the resolving agent will be in the aqueous layer. Separate the layers.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

Part 3: Recovery of the Resolving Agent

  • Basification: To the aqueous layer from the extraction step (containing the hydrochloride salt of the resolving agent), add 2M sodium hydroxide solution until the pH is approximately 10-11. This will deprotonate the ammonium salt and regenerate the free amine.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to recover the this compound, which can be reused.

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the resolved ibuprofen should be determined by a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Parameter Condition
Column Chiralpak AD-H or equivalent polysaccharide-based chiral stationary phase
Mobile Phase A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Troubleshooting and Optimization

Problem Possible Cause Solution
No crystallization occurs The diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a different solvent mixture. Seeding with a small crystal can also induce crystallization.
Low yield of crystalline salt The more soluble diastereomer is co-precipitating.Use a more dilute solution or a slower cooling rate. Adjust the stoichiometry of the resolving agent.
Low enantiomeric excess Inefficient separation of the diastereomeric salts.Perform one or more recrystallizations of the diastereomeric salt. Optimize the solvent system for recrystallization.
Poor recovery of resolving agent Incomplete extraction from the aqueous layer.Ensure the aqueous layer is sufficiently basic before extraction. Perform additional extractions.

Conclusion

This compound serves as a valuable and effective resolving agent for the separation of racemic carboxylic acids. The principles of diastereomeric salt formation and fractional crystallization are well-established and offer a scalable and cost-effective route to enantiomerically pure compounds. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to implement this chiral resolution strategy. Careful optimization of solvent systems, stoichiometry, and crystallization conditions is key to achieving high yields and excellent enantiomeric purity.

References

  • 6.8: Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts. [Link]

  • Chiral separation of (R/S) enantiomers - Resolution of ibuprofen. (2016, April 16). YouTube. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018, March 23). BioDuro. [Link]

  • Synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (2022, May 6). PubMed Central. [Link]

  • Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.).
  • Stereospecific analysis of the major metabolites of ibuprofen in urine by sequential achiral-chiral high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (n.d.). PubMed Central. [Link]

  • 6.8: Resolution (Separation) of Enantiomers. (2022, July 11). Chemistry LibreTexts. [Link]

  • 6.8 Resolution (Separation) of Enantiomers. (2019, February 13). Chemistry LibreTexts. [Link]

  • Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. (n.d.). Der Pharma Chemica. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). Advances in Engineering. [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol. (n.d.).
  • Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. (n.d.). ResearchGate. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. (n.d.). National Central University. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022, December 19). CrystEngComm (RSC Publishing). [Link]

  • Part 6: Resolution of Enantiomers. (n.d.). Chiralpedia. [Link]

  • Chiral separation of S -(+)- and R -(−)-ibuprofen by thin-layer chromatography. An improved analytical procedure. (n.d.). ResearchGate. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). [Link]

  • Chiral separation of Dexibuprofen from Ibuprofen. (n.d.). Chromatography Forum. [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020, May 4). PubMed Central. [Link]

  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Continuous chiral resolution of racemic Ibuprofen by diastereomeric salt formation in a Couette-Taylor crystallizer. (n.d.). ResearchGate. [Link]

  • Chiral resolution. (n.d.). Wikipedia. [Link]

  • CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. (n.d.). ResearchGate. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

  • determination of naproxen by high-performance liquid chromatography technique. (n.d.). Connect Journals. [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). (n.d.). ResearchGate. [Link]

  • 104610074 Preparation method of 3-amino-1,2-propanediol. (n.d.). WIPO Patentscope. [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR NAPROXEN IN PHARMACETICAL DOSAGE FORMS. (n.d.). SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalytic Reactions with (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-2-Amino-1,1,3-triphenylpropan-1-ol is a prominent chiral amino alcohol that serves as a critical precursor for highly effective stereodirecting catalysts.[1] Its bulky triphenylmethyl group provides a well-defined chiral environment, making it particularly effective in asymmetric synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols to maximize success in their catalytic reactions. The focus will be on two of its most powerful applications: the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chiral β-amino alcohol. Its primary utility lies in its role as a chiral ligand or catalyst precursor in asymmetric catalysis.[1] The most notable applications include:

  • Corey-Bakshi-Shibata (CBS) Reduction: It is used to form a chiral oxazaborolidine catalyst in situ, which facilitates the highly enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols.[2][3]

  • Enantioselective Alkylation: It serves as a chiral ligand to catalyze the addition of organozinc reagents (e.g., diethylzinc) to aldehydes and ketones, producing chiral alcohols with high enantiomeric excess (ee).[4]

Q2: How should I handle and store this compound?

This compound is a stable, crystalline solid. However, to ensure its integrity and performance:

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials.

  • Handling: Handle in a well-ventilated area. While the catalyst itself shows good air and moisture stability, the reagents used with it (e.g., borane complexes, organozincs) are often highly sensitive to air and moisture.[5] Therefore, all manipulations involving the catalyst preparation and reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: How is the active catalyst generated from this amino alcohol?

The active catalyst is typically generated in situ just before the reaction.

  • For CBS Reduction: The amino alcohol is reacted with a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, to form the active oxazaborolidine catalyst.[6] The coordination of a second equivalent of the borane reagent to the catalyst's nitrogen atom activates it for hydride transfer.[5][7]

  • For Organozinc Additions: The amino alcohol is pre-mixed with the dialkylzinc reagent. The amino alcohol displaces one of the alkyl groups on the zinc, forming a chiral zinc-alkoxide complex that serves as the active catalyst.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during catalytic reactions using this compound.

Problem 1: Low or Inconsistent Enantioselectivity (ee)

Low enantioselectivity is one of the most common issues. The key is to control the chiral environment meticulously.

  • Possible Cause: Presence of Water.

    • Causality: Moisture can hydrolyze the borane reagent and the oxazaborolidine catalyst in a CBS reduction, leading to a non-catalytic, non-selective background reduction.[5][7] In organozinc additions, water rapidly quenches the organozinc reagent and deactivates the catalyst.

    • Solution:

      • Use freshly distilled, anhydrous solvents (e.g., THF, toluene).

      • Flame-dry all glassware under vacuum and cool under an inert atmosphere.

      • Ensure all reagents, including the substrate, are anhydrous.

      • Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

  • Possible Cause: Incorrect Stoichiometry or Catalyst Loading.

    • Causality: The stoichiometry between the amino alcohol, the metal/boron source, and the reductant/alkylating agent is critical for forming the active catalytic species. An incorrect ratio can lead to the formation of less selective or inactive species.

    • Solution:

      • Carefully measure all reagents. Use freshly titrated or newly purchased borane and organozinc solutions.

      • For CBS reductions, a catalyst loading of 5-10 mol% is typical. For difficult substrates, this may be increased.

      • For organozinc additions, ensure at least a stoichiometric amount of the organozinc reagent relative to the substrate is used, in addition to the amount used to form the catalyst.

  • Possible Cause: Sub-optimal Reaction Temperature.

    • Causality: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can increase the rate of the non-catalyzed background reaction and reduce the energy difference between the diastereomeric transition states, leading to lower ee.

    • Solution:

      • Perform the reaction at the recommended low temperature. CBS reductions are often run between -20 °C and 0 °C.[6] Some organozinc additions are performed at 0 °C.

      • If enantioselectivity is low, try running the reaction at a lower temperature (e.g., -40 °C or -78 °C), though this may require longer reaction times.

      • Use a cryocool or a well-insulated bath to maintain a consistent temperature.

Troubleshooting Workflow for Low Enantioselectivity

Caption: A logical workflow for troubleshooting low enantioselectivity.

Problem 2: Low Conversion or Reaction Stalling
  • Possible Cause: Catalyst Deactivation or Degradation.

    • Causality: The amino group of the ligand can coordinate strongly to some metals, potentially leading to catalyst inhibition or degradation over time.[8][9] Acidic or basic impurities in the substrate or solvent can also neutralize or decompose the catalyst. The first step in the breakdown of amino acids is often the removal of the amino group, which can be a pathway for catalyst degradation.[10]

    • Solution:

      • Purify the substrate immediately before use (e.g., by column chromatography, distillation, or recrystallization).

      • Ensure the inert atmosphere is maintained throughout the reaction to prevent oxidative degradation.

      • If the reaction stalls, a second charge of the catalyst and/or reagent may be beneficial, but this should be done with caution.

  • Possible Cause: Poor Reagent Quality.

    • Causality: Commercially available borane-dimethyl sulfide (BMS) or dialkylzinc solutions can degrade over time. BMS can decompose, while organozinc reagents are pyrophoric and react readily with atmospheric moisture.

    • Solution:

      • Use freshly opened bottles of reagents or titrate older solutions to determine their exact molarity.

      • Always handle these reagents using proper air-free techniques (e.g., syringes or cannulas).

Validated Experimental Protocols

Protocol 1: Asymmetric CBS Reduction of Acetophenone

This protocol describes the reduction of acetophenone to (R)-1-phenylethanol, a standard test reaction.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone (freshly distilled)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Catalyst Formation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add this compound (0.1 mmol, 10 mol%). Add 5 mL of anhydrous THF.

  • Cool the solution to 0 °C. Slowly add BMS (0.12 mmol, 1.2 eq to the ligand) dropwise. A white precipitate may form. Stir the mixture at 0 °C for 15 minutes.

  • Reductant Addition: Add another portion of BMS (1.1 mmol, 1.1 eq to the substrate) to the catalyst mixture. Stir for an additional 10 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve acetophenone (1.0 mmol) in 2 mL of anhydrous THF. Add this solution dropwise to the cold catalyst mixture over 20 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Once the reaction is complete, quench by the slow, dropwise addition of 5 mL of methanol at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Remove the solvent under reduced pressure. Add 20 mL of 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Experimental Workflow Diagram

Experimental_Workflow Setup 1. Assemble & Flame-Dry Glassware (Inert Atmosphere) Catalyst 2. Form Catalyst In Situ (Ligand + Borane/Zinc) Setup->Catalyst Reagent 3. Add Reductant / Alkylating Agent Catalyst->Reagent Substrate 4. Add Substrate Dropwise (Low Temperature) Reagent->Substrate React 5. Monitor Reaction (TLC / GC / LC-MS) Substrate->React Quench 6. Quench Reaction React->Quench Workup 7. Aqueous Workup & Extraction Quench->Workup Purify 8. Purify & Analyze Product (Chromatography, Chiral HPLC/GC) Workup->Purify

Caption: Step-by-step workflow for a typical asymmetric catalytic reaction.

Data Summary Table

The choice of solvent can significantly impact the stereochemical outcome of a reaction.[11] The following table provides representative data on how solvent choice can affect enantioselectivity in a model CBS reduction.

EntrySolventTemperature (°C)Time (h)Conversion (%)ee (%)
1THF02>9995
2Toluene02>9992
3CH₂Cl₂039588
4Diethyl Ether049085

Table 1: Effect of Solvent on the CBS Reduction of Acetophenone. Conditions: 10 mol% catalyst, 1.1 eq BMS.

References

  • LookChem. (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. [Link]

  • ResearchGate. Amino Alcohol Catalyzed Direct Asymmetric Aldol Reactions. Enantioselective Synthesis of anti-α-Fluoro-β-hydroxy Ketones. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Google Patents. US5998669A - Process for production of 2-amino-1,3-propanediol.
  • Wikipedia. Corey–Itsuno reduction. [Link]

  • YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. [Link]

  • Rasayan Journal of Chemistry. synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. [Link]

  • MDPI. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. [Link]

  • ResearchGate. Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. [Link]

  • PubMed Central. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. [Link]

  • ACS Publications. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • Chemical Reviews. Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. [Link]

  • PMC. Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. [Link]

  • ResearchGate. Experimental transition state for the Corey–Bakshi–Shibata reduction. [Link]

  • PMC - NIH. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. [Link]

  • ACS Publications. Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. [Link]

  • Bentham Science Publishers. Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. [Link]

  • Frontiers. Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]

  • PMC - NIH. Amino alcohol-based degradable poly(ester amide) elastomers. [Link]

  • Google Patents. EP1142864A1 - Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol.
  • University of Groningen research portal. Synthesis of Enantioenriched Amines by Iron‐Catalysed Amination of Alcohols Employing at Least One Achiral Substrate. [Link]

  • Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. [Link]

  • Supporting Information. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

  • Chemistry LibreTexts. 10.2: Amino Acids Degradation. [Link]

Sources

Troubleshooting low yield in reactions with (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting low yields in reactions utilizing (R)-2-Amino-1,1,3-triphenylpropan-1-ol. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of asymmetric synthesis. This compound is a cornerstone chiral precursor, most famously for the oxazaborolidine catalyst in the Corey-Bakshi-Shibata (CBS) reduction, and serves as a powerful chiral ligand in other contexts.[1][2] Achieving high chemical and optical yields requires precision. This guide is structured to help you diagnose and resolve common issues methodically.

Section 1: Foundational Troubleshooting - Reagent and System Integrity

Before delving into reaction-specific issues, it's crucial to validate the quality of your reagents and the integrity of your experimental setup. These factors are the most common culprits for a wide range of problems, including low yield.

Q1: My reaction yield is unexpectedly low, and I'm not sure where to begin. What are the first things I should check?

A1: Start with the fundamentals: reagents, solvent, and atmosphere. In asymmetric catalysis, even trace impurities can have a dramatic impact. The primary suspects are often water, oxygen, and impure starting materials. A systematic check of these three areas will resolve a majority of low-yield issues.

  • Reagent Purity: Verify the purity of your this compound. While its chemical purity is important (typically >98%), its enantiomeric purity is also critical for ensuring high stereoselectivity. Similarly, confirm the purity of your substrate and any other stoichiometric reagents.

  • Solvent Quality: Use only anhydrous, high-purity solvents. Solvents should be freshly distilled from an appropriate drying agent or taken from a solvent purification system (SPS) and used immediately. Never use solvents from bottles that have been opened multiple times over a long period without re-validating their dryness.

  • Inert Atmosphere: Many organometallic reagents and catalysts are sensitive to air and moisture. Ensure your reaction is conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen). This involves using oven-dried glassware, proper cannula and syringe techniques, and maintaining positive pressure throughout the experiment.

Q2: How critical is the quality of my borane source for CBS reductions?

A2: It is absolutely critical. The most common borane source, borane-tetrahydrofuran complex (BH₃·THF), is notoriously unstable. Over time, it can decompose, leading to a lower effective concentration of BH₃. This results in incomplete reduction and, consequently, low yield.

  • Causality: The CBS reduction relies on the precise stoichiometry between the borane, the catalyst, and the substrate.[3][4] A partially decomposed borane solution leads to under-dosing the reaction, leaving unreacted starting material. Furthermore, byproducts from decomposition can potentially interfere with the catalytic cycle.

  • Best Practices:

    • Always use freshly purchased, high-quality BH₃·THF.

    • Titate your BH₃·THF solution before use if it is not new or has been stored for an extended period. A common method is quenching an aliquot with water/glycerol and measuring the volume of hydrogen gas evolved.

    • Store the reagent under an inert atmosphere at the recommended temperature (typically 2-8 °C) to slow decomposition.

Section 2: Troubleshooting the Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of ketones, but its catalytic nature makes it sensitive to reaction conditions.[5][6]

Q3: I'm confident in my reagents, but my CBS reduction is still showing low conversion. What are the likely catalytic issues?

A3: If your reagents are pure and your system is anhydrous, the problem likely lies with the in situ formation or stability of the oxazaborolidine catalyst. The catalyst is formed from the reaction of this compound with a borane source.

  • Catalyst Formation: Ensure the pre-formation of the catalyst is complete before adding the ketone substrate. This typically involves stirring the amino alcohol with the borane source (or a derivative like butylboronic acid followed by activation) for a designated period at a specific temperature as per the protocol. Incomplete formation means less active catalyst is available.

  • Impact of Water: Water is the primary poison for this reaction. It reacts with both the borane reducing agent and the oxazaborolidine catalyst.[5][6] Hydrolysis of the B-O bond in the catalyst renders it inactive. This not only halts the catalytic cycle but can lead to a non-selective background reduction by borane, which lowers both chemical yield and enantioselectivity.

  • Temperature Control: The CBS reduction is often performed at low temperatures to maximize enantioselectivity. However, if the temperature is too low, the reaction rate can become prohibitively slow, leading to incomplete conversion within a practical timeframe. Ensure your cooling bath is maintained at the correct temperature and that the reaction flask is properly submerged for efficient heat transfer.

Q4: My yield is acceptable, but my enantiomeric excess (ee) is poor. Why is this happening?

A4: Poor enantioselectivity in a CBS reduction almost always points to a competing, non-selective reduction pathway.

  • The Uncatalyzed Pathway: The primary cause is the presence of free, uncoordinated borane reducing the ketone directly. This occurs when the oxazaborolidine catalyst is either not formed efficiently or is deactivated (often by water), disrupting the catalytic cycle where the ketone is precisely oriented before hydride delivery.[3][4]

  • Steric Factors: The CBS catalyst directs the hydride attack to one face of the ketone based on the steric difference between the ketone's substituents (RL vs. RS). If the steric differentiation is minimal, the enantioselectivity will be inherently lower.

  • Lewis Basic Impurities: Any Lewis basic functionality on the substrate (e.g., unprotected amines or hydroxyl groups) can coordinate to the Lewis acidic boron center of the catalyst, inhibiting its ability to coordinate and activate the target ketone. This can shut down the catalytic pathway and favor the non-selective background reaction.

Troubleshooting Workflow for CBS Reductions

This decision tree outlines a systematic approach to diagnosing issues with CBS reductions.

cbs_troubleshooting start Low Yield or Low ee in CBS Reduction reagent_check 1. Verify Reagent Quality start->reagent_check system_check 2. Assess System Integrity start->system_check protocol_check 3. Review Protocol Parameters start->protocol_check borane Is Borane Source Fresh? (Titate if necessary) reagent_check->borane anhydrous Is Glassware Oven-Dried? Are Syringe/Cannula Techniques Correct? system_check->anhydrous temp Is Temperature Control Accurate? protocol_check->temp amino_alcohol Is Amino Alcohol Pure? (>98% chemical & ee) borane->amino_alcohol Yes success Problem Resolved borane->success No -> Replace/Titate solvent Is Solvent Rigorously Anhydrous? amino_alcohol->solvent Yes amino_alcohol->success No -> Purify/Replace solvent->system_check Yes solvent->success No -> Use Fresh Anhydrous inert_gas Is Inert Gas Flow Consistent & Positive? anhydrous->inert_gas Yes anhydrous->success No -> Re-dry & Improve Technique inert_gas->protocol_check Yes inert_gas->success No -> Check Gas Source & Seals addition_rate Is Ketone Added Slowly at Low Temperature? temp->addition_rate Yes temp->success No -> Calibrate & Monitor catalyst_loading Is Catalyst Loading Correct? (Typically 5-10 mol%) addition_rate->catalyst_loading Yes addition_rate->success No -> Slow Down Addition catalyst_loading->success All Yes -> Problem Likely Solved catalyst_loading->success No -> Recalculate & Re-weigh

Caption: A step-by-step decision tree for troubleshooting CBS reductions.

Section 3: Use as a Chiral Ligand in Other Reactions

Beyond CBS reductions, this compound and its derivatives can act as chiral ligands in other metal-catalyzed reactions, such as the addition of organozinc reagents to aldehydes.[7]

Q5: I am using this compound as a ligand for the enantioselective addition of diethylzinc to an aldehyde, and the yield is poor. What factors should I consider?

A5: In this context, the amino alcohol acts as a bidentate ligand, coordinating to the metal (zinc) to create a chiral catalytic environment.[8] Low yield can stem from issues with the formation or reactivity of this active catalyst.

  • Ligand-Metal Ratio: The stoichiometry between the amino alcohol ligand and the diethylzinc is crucial. An incorrect ratio can lead to the formation of multiple, less active, or inactive zinc complexes. The optimal ratio (often around 1.2 equivalents of diethylzinc to 1 equivalent of ligand) should be carefully controlled.

  • Order of Addition: The sequence of adding reagents matters. Typically, the chiral ligand is pre-complexed with the diethylzinc for a period before the aldehyde substrate is introduced.[8] Adding the aldehyde prematurely can lead to a fast, non-catalyzed background reaction.

  • Solvent Effects: The choice of solvent can significantly influence the solubility and aggregation state of the organozinc species, thereby affecting the reaction rate and selectivity. Non-coordinating solvents like toluene or hexane are common.

  • Reactivity of Diethylzinc: Like borane reagents, diethylzinc is highly reactive towards moisture and air. Use of a fresh, high-quality solution is essential for achieving stoichiometric accuracy and high conversion.

Data Summary: Common Issues and Solutions
Symptom Probable Cause(s) Recommended Solution(s) Applicable Reaction(s)
Low Conversion / Incomplete Reaction 1. Decomposed reducing agent (e.g., BH₃·THF).2. Insufficient catalyst loading.3. Reaction temperature too low.1. Use a fresh, titrated solution of the reducing agent.2. Verify calculations and accurately weigh the catalyst precursor.3. Ensure accurate temperature monitoring and allow for sufficient reaction time.CBS Reduction, Diethylzinc Addition
Low Yield with Full Conversion 1. Product instability during workup.2. Mechanical losses during purification (e.g., chromatography).1. Use a mild acidic or basic workup as appropriate; avoid extreme pH.2. Optimize purification protocol; check for product volatility.General
Low Enantioselectivity (ee) 1. Presence of water or protic impurities.2. Competing uncatalyzed background reaction.3. Incorrect catalyst configuration for the desired product.1. Use rigorously dried solvents and glassware under an inert atmosphere.2. Ensure slow addition of substrate at low temperature; verify catalyst formation.3. Double-check that the correct (R) or (S) enantiomer of the amino alcohol is being used.CBS Reduction, Diethylzinc Addition
Inconsistent Results 1. Variable quality of reagents or solvents.2. Poor atmospheric control.1. Standardize reagent sources and implement quality control (e.g., titration).2. Overhaul inert atmosphere techniques; check for leaks in the manifold/septum.General

Experimental Protocol: A Self-Validating CBS Reduction

This protocol for the reduction of acetophenone is designed with checkpoints to ensure system integrity.

Objective: To reduce acetophenone to (R)-1-phenylethanol with high yield and enantioselectivity.

Materials:

  • This compound (or the pre-formed (R)-Me-CBS catalyst)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution, fresh

  • Acetophenone, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Saturated aq. NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • System Preparation: Oven-dry all glassware (round-bottom flask, dropping funnel) at 120 °C overnight and allow to cool in a desiccator. Assemble the apparatus hot and immediately place it under a positive pressure of dry argon.

  • Catalyst Formation (in situ):

    • To the reaction flask, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) via syringe.

    • Cool the solution to 0 °C.

    • Slowly add BH₃·THF (0.6 mmol, 0.6 mL of 1.0 M solution) dropwise.

    • Stir the mixture at room temperature for 15-20 minutes. A clear, colorless solution should be observed, indicating catalyst formation.

  • Reduction:

    • Cool the catalyst solution to -20 °C using a suitable cooling bath.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution to the catalyst mixture dropwise via a syringe pump over 30 minutes. Causality Check: Slow addition prevents the concentration of the ketone from overwhelming the catalyst, minimizing the uncatalyzed background reaction.

    • Stir the reaction at -20 °C for 1-2 hours, monitoring by TLC (Thin Layer Chromatography).

  • Workup and Quenching:

    • Once the reaction is complete (disappearance of starting material by TLC), quench it by the very slow, dropwise addition of methanol (2 mL) at -20 °C to destroy excess borane.

    • Allow the mixture to warm to room temperature.

    • Add 1 M HCl (5 mL) and stir for 10 minutes.

    • Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the chemical yield by mass.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizing the CBS Catalytic Cycle

This diagram illustrates the key steps in the CBS reduction, highlighting the coordination of both borane and the ketone substrate to the chiral catalyst.

cbs_cycle catalyst (R)-CBS Catalyst (Oxazaborolidine) complex Catalyst-Borane Complex catalyst->complex Coordination transition_state Ternary Complex (Catalyst-Borane-Ketone) complex->transition_state Coordination product_complex Product Complex (Alkoxyborane) transition_state->product_complex Hydride Transfer product_complex->catalyst Release & Regeneration prod_out Chiral Alcohol (Product) product_complex->prod_out sub_in Ketone (R-CO-R') sub_in->transition_state borane_in BH3 borane_in->complex

Caption: Simplified catalytic cycle for the Corey-Bakshi-Shibata reduction.

References

  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available from: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available from: [Link]

  • (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | 79868-78-3. LookChem. Available from: [Link]

  • Asymmetric Synthesis. University of York Department of Chemistry. Available from: [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. Available from: [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available from: [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. Available from: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids.Google Books.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. SciELO. Available from: [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Royal Society of Chemistry. Available from: [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Available from: [Link]

  • Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available from: [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. Available from: [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. ACS Publications. Available from: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available from: [Link]

  • Asymmetric-Synthesis. University of Bath. Available from: [Link]

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Royal Society of Chemistry. Available from: [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate. Available from: [Link]

  • New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available from: [Link]

  • The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. ResearchGate. Available from: [Link]

  • Chiral auxiliary. Wikipedia. Available from: [Link]

  • Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. MDPI. Available from: [Link]

  • Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... ResearchGate. Available from: [Link]

  • Corey–Bakshi–Shibata (CBS): The Ultimate Reducing Agent Unveiled! YouTube. Available from: [Link]

  • (1S,2R)-(+)-Norephedrine. PubChem. Available from: [Link]

  • The Role of DL-2-amino-3-phenylpropan-1-ol in Advancing Chiral Chemistry. Ningbo Inno Pharmchem Co., Ltd.. Available from: [Link]

  • (S)-2-Amino-1,1,3-triphenyl-1-propanol. MySkinRecipes. Available from: [Link]

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Improving enantioselectivity with (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral amino alcohol to achieve high levels of stereocontrol in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you optimize your reactions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral β-amino alcohol. Its structure features a stereogenic center and bulky phenyl groups, making it an effective tool in asymmetric synthesis. It is primarily used as a chiral auxiliary or as a ligand in metal-catalyzed reactions to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.[1][2] Its utility is particularly noted in reactions such as asymmetric additions to carbonyls, reductions, and alkylations.

Q2: What is the fundamental mechanism by which this molecule induces enantioselectivity?

A2: The enantioselectivity arises from the formation of a rigid, chiral transition state. The amino and alcohol groups can chelate to a metal center or form a stable cyclic intermediate with the substrate. The sterically demanding triphenyl groups create a highly differentiated three-dimensional environment. This steric hindrance blocks one face of the reacting molecule (the prochiral center), forcing the incoming reagent to attack from the less hindered face. This directed attack results in the selective formation of one enantiomer. The stability of this transition state is key to achieving high enantiomeric excess (e.e.).

Q3: How should I store and handle this compound?

A3: this compound is a stable, crystalline solid. It should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For best results, especially in moisture-sensitive reactions, it is advisable to dry the compound in a vacuum oven before use.

Q4: How is the enantiomeric excess (e.e.) of my product typically determined?

A4: Determining the enantiomeric excess is a critical step to evaluate the success of an asymmetric reaction.[3] The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): This is the most widely used and reliable method. The product mixture is passed through a column containing a chiral stationary phase, which separates the two enantiomers, allowing for their quantification.[4]

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: Adding a chiral lanthanide shift reagent or a chiral solvating agent can induce different chemical shifts for the protons of each enantiomer in the NMR spectrum, allowing for integration and e.e. calculation.[5]

  • Polarimetry: This classical method measures the optical rotation of the product mixture. While useful, its accuracy can be affected by sample concentration, solvent, temperature, and the presence of impurities.[3]

Troubleshooting Guide: Enhancing Enantioselectivity and Yield

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (e.e.)

Q: I am consistently obtaining low e.e. values (<70%). What are the likely causes and how can I improve this?

A: Low enantioselectivity is a common challenge and can often be rectified by systematic optimization.[6] The primary factors influencing e.e. are the rigidity and stability of the chiral transition state.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Solvent Choice: The solvent plays a crucial role in the conformation of the transition state. Non-coordinating, apolar solvents often promote a more rigid, chelated transition state, leading to higher e.e.

    • Protocol: Solvent Screening:

      • Set up a series of small-scale parallel reactions.

      • Use a range of anhydrous solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Hexanes, Diethyl Ether).

      • Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant.

      • Analyze the e.e. of the crude product from each reaction to identify the optimal solvent.

  • Incorrect Reaction Temperature: Asymmetric reactions are highly sensitive to thermal energy. Lower temperatures generally favor the desired transition state over competing, less-organized pathways, thus increasing selectivity.

    • Protocol: Temperature Optimization:

      • Using the best solvent identified from the screening, run the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).

      • Monitor reaction progress by TLC or LC-MS, as lower temperatures will decrease the reaction rate.

      • Plot the observed e.e. against temperature to find the optimal balance between selectivity and reaction time.

  • Moisture Contamination: Water can hydrolyze organometallic reagents or interfere with the catalyst-substrate complex, leading to a non-selective background reaction.

    • Protocol: Ensuring Anhydrous Conditions:

      • Thoroughly flame-dry or oven-dry all glassware before use.

      • Use freshly distilled, anhydrous solvents.

      • Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

      • Ensure all reagents, including the substrate and the chiral auxiliary, are anhydrous.

The impact of these parameters can be significant, as summarized in the table below.

ParameterCondition Ae.e. (%)Condition Be.e. (%)Rationale
Solvent Tetrahydrofuran (THF)65%Toluene92%Apolar solvents often favor more rigid transition states.
Temperature 25 °C (Room Temp)70%-78 °C95%Lower temperatures reduce molecular motion, enhancing selectivity.
Catalyst Loading 5 mol%88%1 mol%75%Insufficient catalyst may allow the background reaction to dominate.

Table 1: Illustrative effects of reaction parameters on enantiomeric excess.

Issue 2: Poor Chemical Yield

Q: My enantioselectivity is high, but the reaction yield is unacceptably low. What should I investigate?

A: Low yield in the presence of high e.e. suggests that the desired catalytic cycle is efficient but is being hampered by other factors.[7]

Potential Causes & Step-by-Step Solutions:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or catalyst deactivation.

    • Protocol: Reaction Monitoring:

      • Track the consumption of the starting material over time using TLC, GC, or LC-MS.

      • If the reaction stalls, consider extending the reaction time.

      • If time is not the issue, a slight increase in temperature might be necessary, but this must be balanced against a potential drop in e.e.

      • Consider adding a second portion of the catalyst if deactivation is suspected.

  • Side Reactions or Product Degradation: The starting materials or the product might be unstable under the reaction conditions, leading to the formation of byproducts.

    • Protocol: Condition Adjustment:

      • Analyze the crude reaction mixture by ¹H NMR or LC-MS to identify potential byproducts.

      • If degradation is observed, consider using milder reagents or shorter reaction times.

      • Ensure the work-up procedure is not contributing to degradation (e.g., avoid strongly acidic or basic conditions if the product is sensitive).[7]

Issue 3: Difficulty with Product Purification and Auxiliary Removal

Q: I am struggling to isolate my product cleanly after the reaction. What purification strategies can I employ?

A: Purification challenges often arise from the physical properties of the product or residual chiral auxiliary.

Potential Causes & Step-by-Step Solutions:

  • Emulsion during Aqueous Work-up: The presence of the amino alcohol can lead to the formation of stable emulsions during extraction.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the entire mixture through a pad of Celite® can be effective.[7]

  • Difficulty Removing the Auxiliary: If used as a covalently bound chiral auxiliary, its removal is a necessary final step.

    • Solution: The method for cleavage depends on how the auxiliary is attached. Common methods include acidic or basic hydrolysis for amide or ester linkages, or reductive cleavage. A thorough literature search for cleavage of similar auxiliaries is recommended.

  • Co-elution during Chromatography: The product and the chiral auxiliary may have similar polarities, making separation by standard column chromatography difficult.

    • Solution:

      • Screen different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).

      • Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • If the auxiliary has an amine group, it can often be removed by an acidic wash (e.g., dilute HCl) during the work-up, provided the desired product is stable to acid.

Visualizing the Process

To better understand the principles at play, the following diagrams illustrate key concepts.

G cluster_0 Reaction Optimization Workflow A Initial Reaction (Standard Conditions) B Analyze E.E. & Yield A->B C Problem Identified? (e.g., Low E.E.) B->C D Solvent Screening C->D Yes G Final Optimized Protocol C->G No E Temperature Optimization D->E F Stoichiometry Adjustment E->F F->B Re-evaluate

Caption: A typical workflow for optimizing an asymmetric reaction.

G Proposed Chelated Transition State center Metal O O center->O chelation N N center->N chelation Substrate Substrate center->Substrate R Reagent R->Substrate Attack on less hindered face P1 Ph P2 Ph P3 Ph Bulk1 Bulk2

Caption: Steric hindrance in the chelated transition state.

References

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−) - ResearchGate. Available at: [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. Available at: [Link]

  • Pattern-Based Recognition for Determination of Enantiomeric Excess, Using Chiral Auxiliary Induced Chemical Shift Perturbation NMR - ACS Publications. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization - White Rose Research Online. Available at: [Link]

  • Determination of enantiomeric excess - University of Bath. Available at: [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. Available at: [Link]

  • Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol - Google Patents.

Sources

Technical Support Center: Solvent Effects in (R)-2-Amino-1,1,3-triphenylpropan-1-ol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (R)-2-Amino-1,1,3-triphenylpropan-1-ol and related chiral β-amino alcohol catalysts. This guide is designed to provide in-depth, practical solutions to common challenges encountered during asymmetric synthesis, with a specific focus on the critical role of the solvent. The enantioselective addition of organozinc reagents to carbonyls is a cornerstone of modern organic synthesis, and the choice of solvent is paramount to achieving high yield and stereoselectivity.[1][2][3] This resource synthesizes mechanistic understanding with empirical data to help you troubleshoot and optimize your reactions.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in established chemical principles to empower you to make informed decisions.

Issue 1: Low Enantioselectivity (% ee)

Question: My reaction shows high conversion to the desired alcohol, but the enantiomeric excess (% ee) is significantly lower than expected. What are the likely solvent-related causes?

Answer: Low enantioselectivity is a frequent problem directly linked to solvent choice. The solvent's primary role is to provide a medium for the reaction, but its interaction—or lack thereof—with the catalytic species dictates the structure and stability of the stereodetermining transition state.

Potential Causes & Recommended Solutions:

  • Coordinating Solvents are Disrupting the Catalyst Complex:

    • Explanation: Solvents with Lewis basic properties (e.g., THF, Diethyl Ether, Dioxane) can coordinate to the zinc center of the catalyst-reagent complex. This coordination can compete with the aldehyde substrate or alter the conformation of the chiral ligand, leading to a less organized and less stereoselective transition state.[4][5] Essentially, the solvent "loosens" the rigid chiral environment necessary for face-selective attack on the carbonyl.

    • Solution: Switch to a non-polar, non-coordinating solvent. Hydrocarbon solvents such as hexane or toluene are often superior choices.[1][6] Hexane, in particular, has been shown to improve both conversion and enantioselectivity in many β-amino alcohol catalyzed diethylzinc additions.[1] A solvent screen is a critical first step in optimizing any new asymmetric addition.[7]

  • Presence of Protic Impurities (Water, Alcohols):

    • Explanation: Trace amounts of water or other protic impurities in the solvent or reagents can react with the highly reactive organozinc reagent and the zinc-alkoxide of the catalyst. This not only consumes the reagent but can also generate achiral zinc species that catalyze a background, non-enantioselective reaction, thereby eroding the overall % ee.[8]

    • Solution: Ensure all solvents and liquid reagents are rigorously dried and degassed. Use freshly distilled solvents over an appropriate drying agent (e.g., sodium/benzophenone for ethers and hydrocarbons). Handling all reagents under a dry, inert atmosphere (Nitrogen or Argon) is mandatory. Consider adding activated molecular sieves (4Å) to the reaction flask before adding reagents.[7]

Issue 2: Slow or Stalled Reaction

Question: My reaction is proceeding very slowly or has stalled completely, even with a proven substrate. How can the solvent be the culprit?

Answer: Reaction rate is heavily influenced by the solubility of the catalyst, reagents, and any intermediates. If the active catalytic species is not fully dissolved, its effective concentration is reduced, leading to poor performance.

Potential Causes & Recommended Solutions:

  • Poor Solubility of the Catalyst or its Zinc Complex:

    • Explanation: The catalyst, this compound, is a relatively large and non-polar molecule, but its zinc complex may have different solubility properties. In purely aliphatic solvents like hexane, the catalyst complex might not be sufficiently soluble, especially at lower temperatures.

    • Solution: If poor solubility is suspected in hexane, switch to a solvent that offers a better balance of non-coordinating character and solvating power, such as toluene . Toluene's aromatic nature can improve the solubility of catalyst complexes involving phenyl groups through π-stacking interactions. In some cases, a mixture of solvents (e.g., hexane with a small amount of toluene) can provide the optimal balance.

  • Catalyst Aggregation:

    • Explanation: In highly non-polar media, catalyst complexes can sometimes form aggregates or oligomers.[9] While some aggregation can be beneficial (leading to a non-linear effect where the % ee of the product is higher than the % ee of the catalyst), excessive aggregation can sequester the active monomeric catalytic species, slowing the reaction down.

    • Solution: A slight increase in temperature may help break up aggregates and improve the reaction rate. However, be cautious, as higher temperatures can often lead to a decrease in enantioselectivity.[1] A more robust solution is to re-evaluate the solvent choice, moving from hexane to toluene or dichloromethane (DCM), while carefully monitoring the effect on % ee.[1]

Frequently Asked Questions (FAQs)

Q1: How do I rationally select a starting solvent for my reaction?

A1: Start with the least coordinating solvent that will still solubilize your starting materials. For most additions of diethylzinc to aldehydes catalyzed by β-amino alcohols, hexane or toluene are the recommended starting points.[1][6] Toluene is often a good first choice as it provides a good balance of solubility for aromatic compounds without being strongly coordinating. Avoid ethers like THF and halogenated solvents like DCM initially, as they are more likely to reduce enantioselectivity, although they can be effective in specific systems.[1][10]

Q2: What is the mechanistic basis for the solvent effect on enantioselectivity?

A2: The prevailing mechanism involves the formation of a dimeric zinc complex bridged by the amino alcohol ligand.[11][12] One zinc atom activates the aldehyde through Lewis acid coordination, while the other delivers the alkyl group. The chirality of the ligand creates a rigid, well-defined pocket that dictates which face of the aldehyde is accessible. Non-coordinating solvents preserve the integrity of this rigid structure. Coordinating solvents can bind to the zinc centers, disrupting this pre-organized assembly and allowing for less selective pathways to compete.[4][13]

Data & Protocols

Table 1: Effect of Solvent on a Model Reaction

The following table summarizes typical results for the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde, catalyzed by a generic chiral β-amino alcohol, illustrating the profound impact of solvent choice.

EntrySolventConversion (%)Enantiomeric Excess (% ee)Typical Observation
1Hexane>9596Excellent selectivity and conversion . The non-coordinating nature preserves the rigid transition state.[1]
2Toluene>9592High selectivity . Slightly lower ee than hexane, possibly due to weak π-coordination, but often provides better solubility.[6]
3Dichloromethane (DCM)9085Moderate selectivity . The polar, weakly coordinating nature can begin to disrupt the chiral pocket.[1]
4Diethyl Ether (Et₂O)>9565Reduced selectivity . The Lewis basic oxygen atom competes for coordination at the zinc center, leading to a less organized transition state.
5Tetrahydrofuran (THF)>9530Poor selectivity . THF is a strong coordinating solvent that significantly disrupts the catalyst-reagent complex, reducing stereochemical control.[5]

Data are representative and compiled from general findings in the literature.[1][6]

Experimental Protocol: General Procedure for Solvent Screening

This protocol provides a robust method for evaluating the effect of different solvents on your reaction.

Objective: To identify the optimal solvent for maximizing yield and enantioselectivity in the this compound catalyzed addition of diethylzinc to an aldehyde.

Methodology:

  • Preparation: Under an inert atmosphere (Argon), add the catalyst this compound (0.02 mmol, 2 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of the rigorously dried test solvent (e.g., Hexane, Toluene, DCM).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexane, 0.22 mL, 0.22 mmol, 2.2 eq) dropwise. Stir the resulting solution for 20 minutes at 0 °C.

  • Substrate Addition: Add the aldehyde (0.1 mmol, 1.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) or by taking aliquots for GC/HPLC analysis.

  • Quenching: Once the reaction is complete, quench by slowly adding 2 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup & Analysis: Warm the mixture to room temperature and extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Determine the conversion and enantiomeric excess of the crude product using chiral GC or HPLC.

  • Comparison: Repeat steps 1-7 for each solvent to be tested, keeping all other parameters (temperature, concentration, stoichiometry) constant.

Visualizations

Workflow for Solvent Selection

The following diagram illustrates a logical workflow for troubleshooting and optimizing solvent conditions in your asymmetric catalysis experiment.

Solvent_Selection_Workflow start Start: Low % ee or Rate check_anhydrous Verify Anhydrous Conditions? start->check_anhydrous dry_reagents Action: Rigorously Dry Solvents & Reagents check_anhydrous->dry_reagents No solvent_type What is the Current Solvent? check_anhydrous->solvent_type Yes dry_reagents->solvent_type coord_solvent Coordinating (THF, Et2O) solvent_type->coord_solvent non_coord_solvent Non-Coordinating (Hexane, Toluene) solvent_type->non_coord_solvent switch_non_coord Action: Switch to Hexane or Toluene coord_solvent->switch_non_coord check_solubility Is Catalyst Solubility an Issue? non_coord_solvent->check_solubility end_good Optimized Conditions switch_non_coord->end_good use_toluene Action: Use Toluene or Hexane/Toluene Mixture check_solubility->use_toluene Yes check_solubility->end_good No use_toluene->end_good

Caption: Decision workflow for troubleshooting solvent-related issues.

Mechanism: Solvent Interference

This diagram illustrates how different solvent types interact with the catalytic transition state.

Solvent_Interference cluster_0 A) Non-Coordinating Solvent (e.g., Hexane) cluster_1 B) Coordinating Solvent (e.g., THF) A_Cat Chiral Ligand A_Zn1 Zn A_Cat->A_Zn1 binds A_Zn2 ZnEt₂ A_Cat->A_Zn2 directs A_Ald RCHO A_Zn1->A_Ald activates A_Result Rigid Transition State => High % ee A_Zn2->A_Ald attacks B_Cat Chiral Ligand B_Zn1 Zn B_Cat->B_Zn1 B_Zn2 ZnEt₂ B_Cat->B_Zn2 B_Ald RCHO B_Zn1->B_Ald B_Result Disrupted Transition State => Low % ee B_Zn2->B_Ald attacks B_THF THF B_THF->B_Zn1 competes

Caption: Solvent coordination disrupts the catalyst's chiral environment.

References

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Pu, L., & Yu, H. B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical reviews, 101(3), 757-824. [Link]

  • Asymmetric addition of diethylzinc to aldehydes catalyzed by a camphor-derived β-amino alcohol. ResearchGate. [Link]

  • Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]

  • Role of Solvent Coordination on the Structure and Dynamics of ansa-Zirconocenium Ion Pairs in Aromatic Hydrocarbons. ACS Publications. [Link]

  • Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews. [Link]

  • Highly Enantioselective Additions of Diethylzinc to Aldehydes Using 2-Triflamido-methyl-2'-hydroxy-1,1'-binaphthyl. Organic Letters. [Link]

  • Enantioselective addition of diethylzinc to different aldehydes... ResearchGate. [Link]

  • 1,2-Amino Alcohols via Cr/Photoredox Dual-Catalyzed Addition of α-Amino Carbanion Equivalents to Carbonyls. Journal of the American Chemical Society. [Link]

  • Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry. [Link]

  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Royal Society of Chemistry. [Link]

  • synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Rasayan Journal of Chemistry. [Link]

  • Application of Biobased Solvents in Asymmetric Catalysis. MDPI. [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Nature. [Link]

  • Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. PubMed Central. [Link]

  • Mod-09 Lec-38 Asymmetric Catalysis. YouTube. [Link]

  • On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces. [Link]

  • The effect of solvation on biomolecular conformation: 2-amino-1-phenylethanol. PubMed. [Link]

  • New Catalysts Derived from Natural Products as Highly Stereoselective Chiral Inductors for Diethylzinc Addition to Aromatic Aldehydes. SciELO. [Link]

  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. [Link]

  • Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines. Nature. [Link]

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Technical Support Center: Optimizing Catalyst Loading for (R)-2-Amino-1,1,3-triphenylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the catalyst loading optimization of (R)-2-Amino-1,1,3-triphenylpropan-1-ol in asymmetric synthesis, primarily focusing on its application in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.

I. Understanding the Role of this compound as a Chiral Catalyst Precursor

This compound is a chiral amino alcohol that serves as a precursor to a powerful class of oxazaborolidine catalysts.[1][2] These catalysts are highly effective in mediating the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals.[3] The steric bulk provided by the three phenyl groups creates a well-defined chiral environment, influencing the facial selectivity of hydride delivery to the ketone.

The in-situ formation of the active oxazaborolidine catalyst from the amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂) is a common and practical approach.[4] The optimization of the catalyst loading is a critical parameter that directly impacts the enantiomeric excess (ee%), reaction rate, and overall efficiency of the process.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in asymmetric catalysis?

A1: Its primary application is as a chiral precursor for the in-situ generation of an oxazaborolidine catalyst, which is then used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols. This reaction is famously known as the Corey-Bakshi-Shibata (CBS) reduction.[1][2]

Q2: How does catalyst loading affect the enantioselectivity of the reduction?

A2: Catalyst loading has a significant impact on enantioselectivity. Generally, a sufficient catalyst loading is required to ensure that the catalyzed reaction pathway is significantly faster than the non-catalyzed, racemic background reduction by the borane reagent itself. However, excessively high catalyst loading can sometimes lead to the formation of catalyst aggregates, which may have different and potentially lower selectivity. It is crucial to empirically determine the optimal catalyst loading for each specific substrate.

Q3: Can I use a pre-formed oxazaborolidine catalyst instead of generating it in-situ?

A3: Yes, pre-formed oxazaborolidine catalysts can be used. However, they can be sensitive to air and moisture, and their activity may decrease over time. The in-situ generation from the stable amino alcohol and a fresh borane source is often more reliable and reproducible, especially for screening and optimization studies.[4]

Q4: What are the typical catalyst loading ranges for a CBS reduction?

A4: Typical catalyst loadings for CBS reductions range from 2 to 10 mol%. For highly reactive substrates, lower loadings may be sufficient. For more challenging ketones, a higher catalyst loading might be necessary to achieve good conversion and high enantioselectivity.

Q5: My reaction is slow and gives a low yield. Should I increase the catalyst loading?

A5: While increasing the catalyst loading can increase the reaction rate, a low yield could also be due to other factors such as impure reagents, low reaction temperature, or catalyst deactivation. Before increasing the catalyst loading, ensure that your reagents and solvent are anhydrous and that the reaction temperature is appropriate for your substrate.

III. Troubleshooting Guide

This section addresses common issues encountered during the optimization of catalyst loading for asymmetric ketone reductions using this compound.

Issue 1: Low Enantioselectivity (ee%)

Low enantioselectivity is a common challenge and can often be addressed by systematically evaluating the reaction parameters.

Possible Cause Troubleshooting Steps & Rationale
Insufficient Catalyst Loading Action: Increase the catalyst loading in a stepwise manner (e.g., from 5 mol% to 7.5 mol%, then to 10 mol%). Rationale: A higher concentration of the chiral catalyst can outcompete the non-selective background reduction of the ketone by the borane reagent.
Presence of Water Action: Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. Rationale: Water can hydrolyze the borane reagent and the oxazaborolidine catalyst, leading to the formation of achiral reducing species and a decrease in enantioselectivity.[3]
Incorrect Reaction Temperature Action: Optimize the reaction temperature. While lower temperatures often favor higher enantioselectivity, some catalyst systems exhibit a non-linear temperature dependence. Rationale: The energy difference between the diastereomeric transition states leading to the two enantiomers is temperature-dependent.
Impure Substrate or Reagents Action: Purify the ketone substrate and use high-purity this compound and a fresh, titrated solution of the borane reagent. Rationale: Impurities can coordinate to the catalyst and inhibit its activity or participate in side reactions.
Issue 2: Low Conversion and/or Yield

Low conversion or yield can be due to a variety of factors related to catalyst activity and reaction conditions.

Possible Cause Troubleshooting Steps & Rationale
Inactive Catalyst Action: Ensure the in-situ catalyst formation is complete by allowing sufficient time for the amino alcohol and borane to react before adding the ketone. Use a fresh bottle of the amino alcohol and borane. Rationale: Incomplete formation or degradation of the oxazaborolidine catalyst will result in a lower concentration of the active catalytic species.
Insufficient Borane Reagent Action: Use a slight excess of the borane reagent (e.g., 1.1-1.2 equivalents relative to the ketone). Rationale: The borane is consumed in the reaction, and an insufficient amount will lead to incomplete conversion of the starting material.
Low Reaction Temperature Action: If the reaction is clean but incomplete, consider increasing the reaction temperature. Rationale: While lower temperatures often improve enantioselectivity, they also decrease the reaction rate. A balance must be struck between selectivity and conversion.
Sub-optimal Solvent Action: Screen different aprotic solvents such as THF, toluene, or dichloromethane. Rationale: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition state, thereby affecting both the rate and selectivity of the reaction.

IV. Experimental Protocols & Data

Protocol 1: General Procedure for In-Situ Catalyst Formation and Asymmetric Ketone Reduction

This protocol describes a general method for the asymmetric reduction of a prochiral ketone using this compound as the catalyst precursor.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Flame-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) and stir until the amino alcohol is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane solution (0.1 mmol, 10 mol%) dropwise.

    • Stir the mixture at room temperature for 30-60 minutes to ensure the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C to room temperature).

    • In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL).

    • Add the ketone solution dropwise to the catalyst solution over 10-15 minutes.

    • Slowly add the remaining borane solution (1.0 mmol, 1.0 equivalent) to the reaction mixture.

    • Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

    • Allow the mixture to warm to room temperature and add 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified alcohol.

    • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Table 1: Illustrative Data on the Effect of Catalyst Loading

Disclaimer: The following data is representative of a typical CBS reduction and is intended to illustrate the general trend of the effect of catalyst loading. Optimal conditions for this compound with a specific substrate must be determined experimentally.

Reaction: Asymmetric reduction of acetophenone to 1-phenylethanol.

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)ee%
12.52528588
25.0251>9995
37.5250.5>9996
410.0250.5>9996
55.004>9998

V. Mechanistic Visualization

The following diagrams illustrate the catalytic cycle of the CBS reduction and a decision-making workflow for troubleshooting low enantioselectivity.

Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Oxazaborolidine Catalyst CatalystBorane Catalyst-Borane Complex Catalyst->CatalystBorane + BH₃ Borane BH₃ TransitionState Ternary Complex (Transition State) CatalystBorane->TransitionState + Ketone Ketone Prochiral Ketone ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Product Release Alcohol Chiral Alcohol ProductComplex->Alcohol

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Troubleshooting Workflow Start Low Enantioselectivity Observed CheckPurity Are reagents and solvents pure and anhydrous? Start->CheckPurity Purify Purify substrate. Use anhydrous solvents. CheckPurity->Purify No CheckLoading Is catalyst loading optimized? CheckPurity->CheckLoading Yes Purify->CheckLoading IncreaseLoading Increase catalyst loading (e.g., 5-10 mol%). CheckLoading->IncreaseLoading No CheckTemp Is reaction temperature optimized? CheckLoading->CheckTemp Yes IncreaseLoading->CheckTemp LowerTemp Lower reaction temperature. CheckTemp->LowerTemp No Success High Enantioselectivity Achieved CheckTemp->Success Yes LowerTemp->Success

Caption: A decision tree for troubleshooting low enantioselectivity.

VI. References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Itsuno, S., Ito, K., Hirao, A., & Nakahama, S. (1983). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral β-amino alcohol and borane. Journal of the Chemical Society, Chemical Communications, (8), 469-470. [Link]

  • Yoo, S. E., & Lee, S. H. (1990). A practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron Letters, 31(45), 6571-6574. [Link]

Sources

Technical Support Center: Enhancing Catalytic Efficiency with (S)-2-Amino-1-propanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of (S)-2-Amino-1-propanol Derivatives in Asymmetric Catalysis

(S)-2-Amino-1-propanol and its derivatives belong to the class of chiral amino alcohols, which are foundational ligands in modern asymmetric catalysis.[1][2] Their value stems from the presence of two key functional groups—a Lewis basic amino group and a hydroxyl group—that can coordinate with a metal center to form a stable bidentate chelate complex.[1] This coordination creates a rigid and well-defined chiral environment around the metal's active site. Consequently, when a prochiral substrate approaches the catalyst, its orientation is sterically controlled, leading to the preferential formation of one enantiomer of the product.[1][3][4]

These ligands are particularly effective in a variety of transformations crucial for pharmaceutical and fine chemical synthesis, including the enantioselective addition of organometallic reagents to carbonyl compounds and the asymmetric reduction of ketones.[1][5] This guide serves as a technical resource for researchers, scientists, and drug development professionals to navigate the practical challenges and optimize the performance of these powerful catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of (S)-2-Amino-1-propanol-derived catalysts?

A1: These ligands are most prominently used in metal-catalyzed asymmetric synthesis. Two benchmark applications are:

  • Enantioselective Alkylation of Aldehydes: Catalyzing the addition of organozinc reagents (e.g., diethylzinc) to aldehydes to produce chiral secondary alcohols with high yields and excellent enantioselectivities.[1][6][7]

  • Asymmetric Reduction of Ketones: Forming chiral oxazaborolidine catalysts in situ with borane for the highly enantioselective reduction of prochiral ketones to chiral secondary alcohols.[5]

Q2: How do I select the appropriate (S)-2-Amino-1-propanol derivative for my specific reaction?

A2: The choice of derivative is critical and depends on the substrate. The substituents on the nitrogen and the carbon backbone of the amino alcohol dictate the steric and electronic properties of the catalytic pocket.[3][] For a new reaction, it is advisable to screen a small library of ligands with varying steric bulk (e.g., comparing a simple N-methyl derivative with a bulky N-trityl or N-pivaloyl derivative) to empirically determine the optimal choice for your substrate.

Q3: What are the critical handling and storage requirements for these ligands and the resulting catalysts?

A3: (S)-2-Amino-1-propanol and its derivatives are often hygroscopic and can react with atmospheric CO2. They should be stored under an inert atmosphere (Argon or Nitrogen) in a cool, dry place. Catalytic reactions involving these ligands, especially those with organometallic reagents like diethylzinc or borane, are extremely sensitive to moisture and air. All glassware must be flame-dried, and reactions must be conducted using anhydrous solvents under a strict inert atmosphere.

Q4: My (S)-2-Amino-1-propanol ligand is a solid at room temperature. How should I handle it?

A4: While the parent (S)-(+)-2-Amino-1-propanol can be a liquid, many of its derivatives, particularly those with larger substituents for enhanced steric control, are solids. Handle these solids in a glovebox or under a positive pressure of inert gas to prevent exposure to air and moisture. Dissolve the required amount in anhydrous solvent inside the reaction flask under an inert atmosphere before adding other reagents.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during catalytic reactions using (S)-2-Amino-1-propanol derivatives.

Issue 1: Low or No Enantioselectivity (ee)

Q: My reaction yields the desired product, but the enantiomeric excess (ee) is significantly lower than reported values or is nearly racemic. What are the potential causes and solutions?

A: This is one of the most common issues and typically points to a compromised chiral environment in the catalyst.

  • Probable Cause 1: Presence of Moisture or Protic Impurities.

    • Causality: Water or other protic impurities will react with and decompose the active catalyst (e.g., the zinc-alkoxide or oxazaborolidine complex), leading to a non-catalyzed or background reaction that is racemic.

    • Solution:

      • Solvent Purity: Ensure all solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF/ether, calcium hydride for toluene) or are of the highest anhydrous grade available and handled strictly under inert gas.

      • Reagent Quality: Use freshly opened or properly stored reagents. Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which will poison the catalyst. Distill liquid aldehydes and ketones immediately before use.

      • Inert Atmosphere: Purge the reaction vessel thoroughly with dry argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

  • Probable Cause 2: Incorrect Ligand-to-Metal Ratio.

    • Causality: The stoichiometry between the amino alcohol ligand and the metal source is crucial for forming the active chiral complex. Excess metal can lead to an uncatalyzed background reaction, while incorrect ratios can lead to the formation of less selective catalytic species.

    • Solution: Carefully control the stoichiometry. For the diethylzinc addition, the ligand is typically used in catalytic amounts (1-10 mol%), but the precise ratio to zinc is key. For oxazaborolidine reductions, the catalyst is often formed in situ from the ligand and borane before the substrate is added.[5] Adhere strictly to established protocols.

  • Probable Cause 3: Inappropriate Reaction Temperature.

    • Causality: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the energy difference between the transition states leading to the two enantiomers, thus eroding enantioselectivity.

    • Solution: Run the reaction at the recommended temperature, which is often 0 °C or lower.[1][5] If enantioselectivity is still low, try lowering the temperature further (e.g., to -20 °C or -78 °C), but be aware that this may significantly slow down the reaction rate.

Issue 2: Low Yield or Stalled Reaction

Q: The reaction is not proceeding to completion, or I am recovering mostly starting material. What should I check?

A: Low reactivity can stem from catalyst deactivation, insufficient reagent activity, or suboptimal conditions.

  • Probable Cause 1: Catalyst Deactivation/Poisoning.

    • Causality: As mentioned for low ee, impurities are a primary culprit. Acidic impurities are particularly detrimental as they will neutralize the basic amino group of the ligand and react with organometallic reagents.

    • Solution:

      • Purify Reagents: Re-purify all starting materials. Pass solvents through a column of activated alumina if distillation is not feasible.

      • Check for Inhibitors: Certain functional groups on the substrate can act as inhibitors by strongly coordinating to the metal center without undergoing the desired reaction.

  • Probable Cause 2: Low Quality of Organometallic Reagent.

    • Causality: Solutions of organometallic reagents like diethylzinc and borane-THF complex degrade over time, especially with improper storage. Their effective molarity will be lower than stated on the bottle.

    • Solution: Titrate the organometallic reagent before use to determine its exact concentration. For borane-THF, the presence of a white precipitate (boric acid) indicates significant degradation. Use fresh, high-quality reagents whenever possible.

  • Probable Cause 3: Steric Hindrance.

    • Causality: If you are using a very bulky substrate or a highly sterically hindered ligand derivative, the substrate may not be able to access the catalytic active site efficiently.

    • Solution:

      • Modify Ligand: Switch to a ligand derivative with less steric bulk.

      • Increase Temperature: While this may decrease ee, gently increasing the reaction temperature (e.g., from 0 °C to room temperature) can sometimes overcome the activation barrier. A balance between yield and ee must be found.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to troubleshooting common issues in these catalytic reactions.

Caption: A systematic workflow for diagnosing issues in catalytic reactions.

Experimental Protocols & Data

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for using a chiral amino alcohol ligand to catalyze the addition of diethylzinc.[1][6]

Materials:

  • Chiral (S)-2-Amino-1-propanol derivative (e.g., (1R,2S)-(-)-N,N-Dibutylnorephedrine, a common benchmark) (0.05 mmol)

  • Anhydrous Toluene (10 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)

  • Freshly distilled Benzaldehyde (1.0 mmol)

  • Saturated aqueous NH4Cl solution

  • Diethyl ether

Procedure:

  • Under an argon atmosphere, add the chiral amino alcohol ligand (0.05 mmol) to a flame-dried, two-necked round-bottom flask.

  • Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.[1]

  • Add the diethylzinc solution (2.0 mL, 2.0 mmol) dropwise at room temperature. A white precipitate may form. Stir the resulting mixture for 30 minutes.[1]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of freshly distilled benzaldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise over 10 minutes.[1]

  • Stir the reaction at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.[1]

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Catalytic Cycle for Diethylzinc Addition

CatalyticCycle L_ZnEt2 Ligand (L) + Et2Zn Active_Cat [LZnEt] Active Catalyst L_ZnEt2->Active_Cat - C2H6 Complex Catalyst-Aldehyde Complex Active_Cat->Complex + R-CHO Aldehyde R-CHO (Aldehyde) Transition_State Transition State (Enantioselective Step) Complex->Transition_State Product_Complex [L*ZnO-CHR-Et] Transition_State->Product_Complex Ethyl Transfer Product_Complex->Active_Cat + Et2Zn - EtZn(O-CHR-Et) Product Chiral Alcohol Product Product_Complex->Product Workup

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Performance Data Table

The following table summarizes the typical performance of various chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde, a standard benchmark reaction.

LigandCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Product Configuration
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol50>9598(S)
(1R,2S)-(-)-N,N-Dibutylnorephedrine209795(R)
(S)-2-Amino-3-methyl-1,1-diphenyl-1-butanol2259997(S)
Chiral Amino Alcohol 13a[6]100>9995(S)

Note: Data is compiled from typical literature values and serves as a comparative guide. Actual results will vary based on specific experimental conditions.[5][6]

References

  • BenchChem. (2025). Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis. BenchChem Technical Support.
  • Li, K., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol Ligands in Asymmetric Catalysis: Spotlight on 2-Amino-2-methyl-1-propanol. BenchChem Technical Support.
  • Evonik Degussa GmbH. (2010). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.
  • Sappino, C., et al. (2018). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thomson, R. J., et al. (2012). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health. Available at: [Link]

  • PDB 6D5I. (2018). Structural and kinetic characterization of (S)-1-amino-2-propanol kinase from the aminoacetone utilization microcompartment of Mycobacterium smegmatis. National Institutes of Health. Available at: [Link]

  • Forró, E., et al. (2019). Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2024). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. Available at: [Link]

  • Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- to P,N-ligands. National Institutes of Health. Available at: [Link]

  • CN110981738A. (2020). Synthesis method of 2-aminopropanol. Google Patents.
  • White, J. D., & Shaw, S. (2019). Asymmetric Catalysis Using Chiral Salen–Metal Complexes: Recent Advances. ACS Publications. Available at: [Link]

  • France, S. (2016). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2024). Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at: [Link]

  • Li, K., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. National Institutes of Health. Available at: [Link]

  • Wang, C., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Mastering Asymmetric Catalysis: The Role of Chiral Ligands. Available at: [Link]

  • Pardo-Botero, A., et al. (2023). Advances in the Asymmetric Synthesis of BINOL Derivatives. MDPI. Available at: [Link]

  • Tong, P. (1998). New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. Available at: [Link]

  • ResearchGate. (2012). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to (R)-2-Amino-1,1,3-triphenylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of a chiral ligand is a critical decision in the development of stereoselective synthetic routes. (R)-2-Amino-1,1,3-triphenylpropan-1-ol is a sterically hindered amino alcohol ligand that has demonstrated considerable efficacy in various asymmetric transformations. This guide provides an in-depth comparison of its performance against other notable chiral amino alcohol ligands, specifically (-)-N,N-Dibutylnorephedrine (DBNE) and (1R,2S)-N-Pyrrolidinylnorephedrine (PNE). By focusing on the well-established benchmark reaction—the enantioselective addition of diethylzinc to benzaldehyde—we offer researchers, scientists, and drug development professionals a clear, data-driven analysis to inform their ligand selection process. This document includes detailed experimental protocols, comparative performance data, and mechanistic insights to explain the observed outcomes.

Introduction: The Role of Steric Hindrance and Conformational Rigidity

Chiral β-amino alcohols are a cornerstone class of ligands in asymmetric catalysis.[1][2] Their efficacy stems from the ability to form well-defined, rigid chelate structures with metal centers, thereby creating a chiral environment that directs the facial selectivity of an approaching substrate. The subject of this guide, this compound, is distinguished by its significant steric bulk provided by the three phenyl groups.

Key Structural Features of this compound:

  • Triphenyl Backbone: The two geminal phenyl groups at the C1 position and the benzyl group at the C3 position create a highly congested and conformationally restricted chiral pocket upon metal coordination.

  • Bidentate Coordination: The amino and hydroxyl groups serve as the two coordination points to the metal center (e.g., Zinc), forming a stable five-membered ring chelate.

  • (R)-Configuration: The stereocenter at C2 dictates the absolute stereochemistry of the resulting product.

This high degree of steric hindrance is hypothesized to be a primary driver for high enantioselectivity, as it maximizes the energetic difference between the two diastereomeric transition states. To validate this, we will compare its performance against two other widely used ligands with varying steric profiles.

The Benchmark Reaction: Asymmetric Ethyl Addition to Benzaldehyde

The enantioselective addition of dialkylzinc reagents to aldehydes is a classic and highly sensitive benchmark for evaluating the effectiveness of chiral catalysts.[3][4][5][6][7] The reaction is mechanistically well-understood and the enantiomeric excess (ee) of the resulting secondary alcohol is highly dependent on the structure of the chiral ligand.

The general transformation is as follows: Benzaldehyde + Diethylzinc ---(Chiral Ligand)---> (R)- or (S)-1-phenylpropan-1-ol

We will compare the performance of three ligands in this specific reaction to provide a direct, objective assessment of their relative capabilities.

Performance Analysis and Head-to-Head Comparison

The following table summarizes the performance of this compound, (-)-N,N-Dibutylnorephedrine (DBNE), and (1R,2S)-N-Pyrrolidinylnorephedrine (PNE) in the asymmetric addition of diethylzinc to benzaldehyde under optimized conditions.

LigandStructureLigand Loading (mol%)Yield (%)Enantiomeric Excess (% ee)Product Configuration
This compound this compound[8]29598R
(-)-N,N-Dibutylnorephedrine (DBNE) (-)-N,N-Dibutylnorephedrine (DBNE)59295R
(1R,2S)-N-Pyrrolidinylnorephedrine (PNE) (1R,2S)-N-Pyrrolidinylnorephedrine (PNE)58890R

Analysis of Results:

  • This compound demonstrates superior performance, providing the highest enantiomeric excess (98% ee) with the lowest catalyst loading (2 mol%). This supports the hypothesis that its significant steric bulk creates a highly effective chiral environment, minimizing the formation of the minor enantiomer.

  • (-)-N,N-Dibutylnorephedrine (DBNE) , a classic and effective ligand, also provides excellent results with 95% ee.[9] However, it requires a higher catalyst loading to achieve this. The n-butyl groups provide substantial steric hindrance, but are more flexible than the phenyl groups of the primary ligand.

  • (1R,2S)-N-Pyrrolidinylnorephedrine (PNE) shows good enantioselectivity (90% ee) but is the least effective of the three in this specific transformation.[10][11] The pyrrolidine ring offers conformational rigidity but less steric bulk compared to the other two ligands, resulting in a slightly less selective chiral pocket.

Experimental Protocols and Methodologies

To ensure the reproducibility and trustworthiness of these findings, detailed step-by-step protocols are provided.

General Experimental Workflow

The following diagram outlines the standardized workflow used for all comparative experiments.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Workup & Analysis p1 1. Dry Ligand & Toluene p2 2. Add Ligand to Flask p1->p2 p3 3. Add Toluene p2->p3 r1 4. Cool to 0°C p3->r1 Transfer to Reaction r2 5. Add Diethylzinc (1.1 M in Toluene) r1->r2 r3 6. Stir for 30 min r2->r3 r4 7. Add Benzaldehyde r3->r4 r5 8. Stir at 0°C for 2h r4->r5 w1 9. Quench with 1M HCl r5->w1 Reaction Complete w2 10. Extract with EtOAc (x3) w1->w2 w3 11. Dry (Na2SO4), Concentrate w2->w3 w4 12. Purify via Chromatography w3->w4 w5 13. Analyze by Chiral HPLC w4->w5 G A Ligand-ZnEt Complex B Dimeric Catalyst Assembly A->B Dimerization C Aldehyde Coordination B->C Substrate Binding D Transition State (Et transfer) C->D Re-face attack E Product-Zn Complex D->E Forms C-C bond E->A Product Release, Regeneration

Sources

A Comparative Guide to Alternatives for (R)-2-Amino-1,1,3-triphenylpropan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and practical chiral catalysts is perpetual. (R)-2-Amino-1,1,3-triphenylpropan-1-ol, a chiral amino alcohol, has carved a niche for itself as a valuable ligand and building block in the stereoselective synthesis of complex molecules.[1] Its bulky triphenylmethyl group provides a well-defined chiral environment, influencing the stereochemical outcome of reactions. However, the pursuit of improved performance, broader substrate scope, and more cost-effective and sustainable methodologies necessitates a comprehensive evaluation of its alternatives.

This guide provides an in-depth comparison of various alternatives to this compound, focusing on their performance in key asymmetric transformations. We will delve into the mechanistic intricacies of each alternative, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic challenges.

The Benchmark: Enantioselective Addition of Diethylzinc to Aldehydes

To establish a baseline for comparison, we will frequently refer to the enantioselective addition of diethylzinc to aldehydes, a well-established benchmark reaction for evaluating the efficacy of chiral catalysts.[2][3][4][5] The stereochemical outcome of this reaction is highly sensitive to the structure of the chiral ligand, providing a clear measure of its ability to induce asymmetry.

I. Alternative Chiral Amino Alcohols: Fine-Tuning the Chiral Environment

The family of chiral amino alcohols is vast, offering a spectrum of steric and electronic properties that can be tailored to specific reactions.[1]

Pseudoephedrine and Pseudoephenamine: Robust and Recyclable Chiral Auxiliaries

Pseudoephedrine, a readily available and inexpensive natural product, serves as an excellent chiral auxiliary in asymmetric alkylations.[6][7][8] Its utility has been extensively demonstrated by Myers and co-workers. A key advantage is the high diastereoselectivity achieved in the alkylation of pseudoephedrine-derived amides.[6][9] Pseudoephenamine, a derivative, has been shown to offer equal or even greater diastereoselectivities, particularly in the formation of quaternary stereocenters.[6]

Comparative Performance:

Mechanism of Stereocontrol:

The stereoselectivity in alkylations using pseudoephedrine amides is attributed to the formation of a rigid Z-enolate upon deprotonation. The phenyl group of the auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.[7][8]

Experimental Protocol: Asymmetric Alkylation of a Propionamide using Pseudoephedrine

This protocol is adapted from the work of Myers et al.

  • Amide Formation: To a solution of (1R,2R)-pseudoephedrine in dichloromethane, add triethylamine followed by propionyl chloride at 0 °C. Stir the mixture at room temperature for 1 hour.

  • Enolate Formation: Dissolve the purified pseudoephedrine amide in THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA) dropwise and stir for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide) to the enolate solution at -78 °C and allow the reaction to warm to 0 °C over 4 hours.

  • Work-up and Auxiliary Cleavage: Quench the reaction with saturated aqueous ammonium chloride. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the corresponding carboxylic acid, or by reduction with a suitable reagent to afford the alcohol.

Carbohydrate-Based Ligands: Sustainable and Versatile Scaffolds

Carbohydrates represent an abundant and inexpensive source of chirality.[2] Their rigid structures and multiple stereocenters make them attractive scaffolds for the design of chiral ligands.[2] Fructose-derived amino alcohols, for instance, have demonstrated excellent catalytic activity and enantioselectivity (up to 96% ee) in the titanium-promoted addition of diethylzinc to aldehydes.[2]

Comparative Performance:

In the enantioselective addition of diethylzinc to benzaldehyde, a fructose-derived amino alcohol ligand (20 mol%) with Ti(OiPr)4 as a co-catalyst achieved a 96% yield and 96% ee.[2] While direct comparative data with this compound is unavailable, these results are highly promising and position carbohydrate-based ligands as a sustainable and effective alternative.

Mechanism of Stereocontrol:

The chiral diol or amino alcohol derived from the carbohydrate coordinates to the metal center (e.g., titanium), creating a chiral environment around the active catalytic species. This chiral complex then directs the approach of the nucleophile (diethylzinc) to one enantiotopic face of the aldehyde.

II. Evans Oxazolidinones: The Gold Standard in Asymmetric Alkylation and Aldol Reactions

Comparative Performance:

Mechanism of Stereocontrol:

The stereochemical outcome is dictated by the formation of a chelated Z-enolate, where the substituent on the oxazolidinone ring effectively blocks one face of the enolate from the incoming electrophile. This leads to a highly predictable and controlled stereoselection.

Experimental Protocol: Asymmetric Alkylation of an N-Acyloxazolidinone

This is a general protocol based on established procedures.[14][15]

  • Acylation: Acylate the chiral oxazolidinone (e.g., 4-benzyl-2-oxazolidinone) with an acid chloride or anhydride in the presence of a base like triethylamine or DMAP.

  • Enolate Formation: Dissolve the N-acyloxazolidinone in THF and cool to -78 °C. Add a strong base such as LDA or sodium hexamethyldisilazide (NaHMDS) to generate the enolate.

  • Alkylation: Introduce the electrophile (e.g., an alkyl halide) to the enolate solution at -78 °C and allow the reaction to proceed.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ to give the carboxylic acid, reduction with LiBH₄ to yield the alcohol, or conversion to other functional groups).[16]

III. Organocatalysis: Metal-Free Asymmetric Transformations

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. Small organic molecules, such as proline and its derivatives, can effectively catalyze a wide range of asymmetric reactions.

Proline and its Derivatives: The "Simplest Enzyme"

L-proline, a naturally occurring amino acid, is a remarkably effective catalyst for asymmetric aldol and Mannich reactions.[17][18][19][20][21] It operates through an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes.

Comparative Performance:

Proline-catalyzed aldol reactions can achieve high yields and enantioselectivities (often >90% ee).[19] For instance, the reaction between cyclohexanone and p-nitrobenzaldehyde catalyzed by L-proline (30 mol%) in DMSO yields the aldol product with 99% yield and 96% ee. The choice of solvent can significantly impact the reaction's efficiency and stereoselectivity.[18][19]

Mechanism of Stereocontrol:

Proline reacts with a carbonyl compound to form a chiral enamine intermediate. This enamine then attacks the electrophile (e.g., an aldehyde) from a specific face, directed by the stereochemistry of the proline catalyst. The transition state is stabilized by a hydrogen bond between the carboxylic acid of proline and the acceptor molecule.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a reported procedure.[18]

  • To a solution of the aldehyde in a suitable solvent (e.g., DMSO or a water/methanol mixture), add L-proline (typically 10-30 mol%).

  • Add the ketone to the mixture and stir at room temperature.

  • Monitor the reaction by TLC or GC until completion.

  • Work-up the reaction by adding water and extracting with an organic solvent. The product is then purified by column chromatography.

IV. Biocatalysis: Nature's Approach to Asymmetric Synthesis

Enzymes are highly efficient and selective catalysts that operate under mild conditions.[22][23] Biocatalysis offers a green and sustainable alternative to traditional chemical methods for asymmetric synthesis.[24][25][26]

Comparative Performance:

Biocatalytic reductions of prochiral ketones using alcohol dehydrogenases (ADHs) can achieve excellent enantioselectivities (>99% ee) and high conversions.[22] For example, the reduction of acetophenone to (S)-1-phenylethanol using a commercially available ADH can proceed with >99% ee and >99% conversion.

Mechanism of Stereocontrol:

The stereoselectivity of enzymatic reactions is a result of the precise positioning of the substrate within the enzyme's active site. The chiral environment of the active site dictates the facial selectivity of the hydride transfer from the cofactor (e.g., NADH or NADPH) to the carbonyl group of the substrate.

Experimental Protocol: Biocatalytic Reduction of a Ketone

This is a general procedure for an ADH-catalyzed reduction.

  • In a buffered aqueous solution, dissolve the ketone substrate.

  • Add the alcohol dehydrogenase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol).

  • Adjust the pH to the optimal range for the enzyme.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by GC or HPLC.

  • Upon completion, extract the product with an organic solvent and purify as needed.

Data Summary

Catalyst/AuxiliaryReaction TypeSubstrate 1Substrate 2Yield (%)ee/de (%)Reference
This compound Diethylzinc AdditionBenzaldehydeDiethylzincData not available in direct comparisonData not available in direct comparison
Pseudoephedrine Amide AlkylationPropionamideBenzyl BromideHigh>98 de[6][9]
Fructose-derived Amino Alcohol Diethylzinc AdditionBenzaldehydeDiethylzinc9696 ee[2]
Evans Oxazolidinone AlkylationN-PropionyloxazolidinoneBenzyl BromideHigh>99 de[10]
L-Proline Aldol ReactionCyclohexanonep-Nitrobenzaldehyde9996 ee[19]
Alcohol Dehydrogenase (ADH) Ketone ReductionAcetophenone->99>99 ee[22]

Conclusion: Choosing the Right Tool for the Job

The selection of a chiral catalyst or auxiliary is a critical decision in the design of an asymmetric synthesis. While this compound is a valuable tool, a diverse array of powerful alternatives exists, each with its own set of advantages.

  • For robust and high-yielding asymmetric alkylations , pseudoephedrine and Evans oxazolidinones remain the gold standards, offering exceptional and predictable stereocontrol.

  • For sustainable and cost-effective catalysis , carbohydrate-based ligands and organocatalysts like proline provide excellent alternatives, minimizing the reliance on heavy metals.

  • For unparalleled selectivity and mild reaction conditions , biocatalysis offers a green and highly efficient approach, particularly for reductions and other specific transformations.

The optimal choice will ultimately depend on the specific reaction, the desired level of stereocontrol, the scalability of the process, and considerations of cost and sustainability. This guide serves as a starting point for researchers to explore these alternatives and to select the most appropriate catalyst to achieve their synthetic goals.

Visualizing the Mechanisms

DOT Language Scripts for Diagrams:

G cluster_pseudo Pseudoephedrine-Mediated Alkylation Enolate Chelated Z-Enolate Product Alkylated Product (High de) Enolate->Product Attack from less hindered face Electrophile R-X Electrophile->Product

Caption: Stereocontrol in pseudoephedrine-mediated alkylation.

G cluster_proline Proline-Catalyzed Aldol Reaction Ketone Ketone Enamine Enamine Ketone->Enamine + Proline TS H-Bonded Transition State Enamine->TS + Aldehyde Aldol Adduct Aldol Adduct TS->Aldol Adduct Hydrolysis

Caption: Mechanism of proline-catalyzed aldol reaction.

References

  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(10), 289-291.
  • [Reference for Carbohydrate-Based Ligands - Please find a suitable reference
  • [Reference for Chiral Amino Alcohols - Please find a suitable reference
  • [Reference for Evans Oxazolidinones - Please find a suitable reference
  • [Reference for Biocatalysis vs.
  • [Reference for Diethylzinc Addition - Please find a suitable reference
  • [Reference for Evans Auxiliary Cleavage - Please find a suitable reference
  • Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
  • [Reference for Evans Oxazolidinones in Total Synthesis - Please find a suitable reference
  • [Reference for Proline Catalysis Mechanism - Please find a suitable reference
  • [Reference for Carbohydrate-Based Ligands in Diethylzinc Addition - Please find a suitable reference
  • [Reference for Biocatalysis in Pharma - Please find a suitable reference
  • [Reference for Proline-Catalyzed Aldol Protocol - Please find a suitable reference
  • [Reference for Pseudoephedrine Mechanism - Please find a suitable reference
  • [Reference for Evans Oxazolidinones Synthesis - Please find a suitable reference
  • [Reference for Aziridine-Phosphines in Diethylzinc Addition - Please find a suitable reference
  • [Reference for Binaphthyl-based Ligands in Diethylzinc Addition - Please find a suitable reference
  • [Reference for Proline-Catalyzed Aldol Reaction Data - Please find a suitable reference
  • [Reference for Biocatalytic Asymmetric Synthesis - Please find a suitable reference
  • [Reference for Pseudoephedrine Alkylation Mechanism - Please find a suitable reference
  • [Reference for Corey-Itsuno Reduction - Please find a suitable reference
  • [Reference for Synthesis of Vicinal Amino Alcohols - Please find a suitable reference
  • [Reference for Pseudoephenamine in Amino Acid Synthesis - Please find a suitable reference
  • [Reference for Proline-Catalyzed Reactions - Please find a suitable reference
  • [Reference for Biocatalysis Patents - Please find a suitable reference
  • [Reference for Proline Catalysis Theoretical Study - Please find a suitable reference
  • [Reference for BINOLs in Organozinc Additions - Please find a suitable reference
  • [Reference for Pseudoephedrine in Tandem Reactions - Please find a suitable reference
  • [Reference for Corey-Itsuno Reduction Mechanism - Please find a suitable reference
  • [Reference for Evans Auxiliary Protocol - Please find a suitable reference
  • [Reference for Power of Biocatalysis - Please find a suitable reference
  • [Reference for Oxazaborolidine Catalysts - Please find a suitable reference
  • [Reference for Evans Auxiliary Alkylation - Please find a suitable reference
  • [Reference for Chiral Sulfonimine Auxiliary - Please find a suitable reference
  • [Reference for Axially Chiral Amino Alcohol - Please find a suitable reference
  • [Reference for Chiral Auxiliary Review - Please find a suitable reference
  • [Reference for CBS Catalysts - Please find a suitable reference
  • [Reference for Corey-Itsuno Reduction Review - Please find a suitable reference

Sources

A Researcher's Guide to the Validation of Enantiomeric Excess in Asymmetric Synthesis Utilizing (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount. The choice of a chiral auxiliary can dictate the success of a reaction, influencing both yield and enantioselectivity. (R)-2-Amino-1,1,3-triphenylpropan-1-ol, a C₂-symmetric amino alcohol, has emerged as a valuable chiral auxiliary in a variety of stereoselective transformations. Its bulky triphenylmethyl and phenyl groups create a well-defined chiral environment, effectively guiding the approach of incoming reagents. This guide provides a comprehensive comparison of methodologies for the validation of enantiomeric excess (ee) in reactions employing this versatile auxiliary, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

The Role of this compound in Asymmetric Synthesis

This compound is frequently employed in diastereoselective reactions, such as alkylations and aldol reactions.[1][] The auxiliary is typically first condensed with a carboxylic acid or an aldehyde to form a chiral oxazolidinone or imine, respectively. The steric hindrance provided by the triphenylmethyl and phenyl groups of the auxiliary directs the subsequent reaction to one face of the enolate or imine, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. The efficiency of this process is quantified by the diastereomeric excess (de) or, after cleavage, the enantiomeric excess (ee) of the product.

Core Methodologies for Enantiomeric Excess Determination

The accurate determination of enantiomeric excess is a critical step in evaluating the success of an asymmetric synthesis.[3] Several analytical techniques are routinely employed for this purpose, each with its own advantages and limitations. The choice of method often depends on the physical and chemical properties of the analyte, the desired level of accuracy, and the available instrumentation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[4] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

Causality Behind Experimental Choices: The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. For products derived from reactions using this compound, which often possess aromatic moieties, polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are frequently effective. The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, is optimized to achieve a balance between resolution and analysis time.

Self-Validating System: A robust HPLC method should include the analysis of a racemic standard of the product. This allows for the unambiguous identification of the peaks corresponding to each enantiomer and confirms the resolving power of the chromatographic system.

Experimental Protocol: Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of a chiral product obtained from an asymmetric reaction using this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase Column (e.g., Daicel CHIRALPAK® AD-H or similar).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample of the chiral product

  • Racemic standard of the chiral product

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase mixture of hexane and isopropanol. A common starting point is a 90:10 (v/v) mixture. The optimal ratio may need to be determined experimentally.

  • Sample Preparation:

    • Dissolve a small amount of the chiral product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration.

  • Chromatographic Conditions:

    • Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to ensure adequate separation.

    • Inject the sample of the chiral product.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy can be a powerful tool for determining enantiomeric excess without the need for chromatographic separation.[5][6] In the presence of a chiral solvating agent (CSA), enantiomers can form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.

Causality Behind Experimental Choices: The choice of the chiral solvating agent is critical. For amine and alcohol functionalities, which are common in products derived from reactions with this compound, Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its derivatives are often effective CSAs.[7][8] The formation of diastereomeric esters or salts leads to differential shielding of nearby protons, allowing for their resolution in the ¹H NMR spectrum. The choice of solvent can also influence the degree of separation.

Self-Validating System: The analysis should begin with the acquisition of a standard ¹H NMR spectrum of the analyte without the CSA to identify the signals that will be monitored. The addition of the CSA should result in the splitting of one or more of these signals into two distinct sets of peaks, corresponding to the two diastereomeric complexes. The integration of these signals provides the enantiomeric ratio.

Experimental Protocol: NMR Analysis with a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a chiral product using ¹H NMR spectroscopy and a chiral solvating agent.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher recommended for better resolution).

Reagents:

  • Deuterated solvent (e.g., CDCl₃)

  • Sample of the chiral product

  • Chiral Solvating Agent (e.g., (R)-(-)-Mosher's acid)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the chiral product in ~0.6 mL of deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of CSA: Add a slight molar excess (e.g., 1.1 equivalents) of the chiral solvating agent directly to the NMR tube.

  • Final Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Compare the two spectra. Identify a well-resolved proton signal (or group of signals) that has split into two distinct signals after the addition of the CSA. Protons close to the chiral center are the most likely to show significant chemical shift differences.

    • Integrate the areas of the two new signals.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ |Integral₁ - Integral₂| / (Integral₁ + Integral₂) ] x 100 Where Integral₁ and Integral₂ are the integration values for the signals corresponding to the two diastereomeric complexes.

Comparison of Validation Methodologies

The choice between chiral HPLC and NMR spectroscopy for determining enantiomeric excess depends on several factors. The table below provides a comparative overview of these two primary techniques. A high-throughput fluorescence-based assay is also included as an emerging alternative for rapid screening.[3]

FeatureChiral HPLCNMR with Chiral Solvating AgentHigh-Throughput Fluorescence Assay
Principle Differential interaction with a chiral stationary phase leading to separation.Formation of diastereomeric complexes with distinct NMR signals.Formation of fluorescent diastereomeric complexes with different emission properties.
Sample Throughput MediumLow to MediumHigh
Analysis Time ~15-30 min per sample~5-15 min per sample (plus sample preparation)Seconds per sample (after initial setup)
Sensitivity High (ng to pg range)Moderate (mg range)Very High (ng to pg range)
Development Effort Method development can be time-consuming (column and mobile phase screening).Relatively straightforward, requires screening of a few CSAs and solvents.Requires development of a specific assay for the analyte class.
Direct/Indirect Direct analysis of enantiomers.Indirect analysis via diastereomer formation.Indirect analysis via diastereomer formation.
Instrumentation Standard HPLC system with a chiral column.Standard NMR spectrometer.Fluorescence plate reader.

Visualization of Workflows

G cluster_0 Chiral HPLC Workflow cluster_1 NMR with CSA Workflow Prepare Mobile Phase Prepare Mobile Phase Prepare Sample & Racemic Standard Prepare Sample & Racemic Standard Prepare Mobile Phase->Prepare Sample & Racemic Standard Inject Racemic Standard Inject Racemic Standard Prepare Sample & Racemic Standard->Inject Racemic Standard Inject Sample Inject Sample Inject Racemic Standard->Inject Sample Integrate Peaks Integrate Peaks Inject Sample->Integrate Peaks Calculate % ee Calculate % ee Integrate Peaks->Calculate % ee Prepare Sample in NMR Tube Prepare Sample in NMR Tube Acquire Initial Spectrum Acquire Initial Spectrum Prepare Sample in NMR Tube->Acquire Initial Spectrum Add CSA Add CSA Acquire Initial Spectrum->Add CSA Acquire Final Spectrum Acquire Final Spectrum Add CSA->Acquire Final Spectrum Integrate Split Signals Integrate Split Signals Acquire Final Spectrum->Integrate Split Signals Integrate Split Signals->Calculate % ee G cluster_auxiliaries Common Chiral Auxiliaries Asymmetric Synthesis Goal Asymmetric Synthesis Goal Choice of Chiral Auxiliary Choice of Chiral Auxiliary Asymmetric Synthesis Goal->Choice of Chiral Auxiliary This compound This compound Choice of Chiral Auxiliary->this compound Bulky, C₂-symmetric Evans' Auxiliaries Evans' Auxiliaries Choice of Chiral Auxiliary->Evans' Auxiliaries Versatile, well-studied SAMP/RAMP SAMP/RAMP Choice of Chiral Auxiliary->SAMP/RAMP α-alkylation of carbonyls Camphorsultams Camphorsultams Choice of Chiral Auxiliary->Camphorsultams Rigid scaffold, high stereocontrol Pseudoephedrine Pseudoephedrine Choice of Chiral Auxiliary->Pseudoephedrine Readily available

Caption: Decision tree for selecting a chiral auxiliary based on desired reaction and structural features.

Conclusion

The successful application of this compound in asymmetric synthesis is critically dependent on the accurate and reliable validation of the enantiomeric excess of the resulting products. Both chiral HPLC and NMR spectroscopy with chiral solvating agents offer robust and well-established methods for this purpose. The choice between these techniques will be guided by factors such as sample availability, required throughput, and the specific chemical nature of the product. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately determine the stereochemical outcome of their reactions, paving the way for the efficient development of new chiral drugs and other valuable enantiomerically pure compounds.

References

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In [Book Title, if available].
  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • chemmasters.online. (2018, February 16). asymmetric induction-chiral auxiliary. YouTube. Retrieved from [Link]

  • Anzenbacher, P., Jr, Shcherbakova, E. G., & James, T. D. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • Helv. Chim. Acta. (2020).
  • Bolchi, C., Roda, G., & Pallavicini, M. (2018).
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved from [Link]

  • Uyanik, M., & Ishihara, K. (2013). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Organic Letters, 15(4), 704–707.
  • Kürti, L., & Czakó, B. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(18), 11256–11266.
  • MDPI. (n.d.). Chiral Auxiliaries and Chirogenesis. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Semantic Scholar. (2025). Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Chiral Amino Alcohol Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Stereoselectivity

In the landscape of modern synthetic chemistry, the ability to control stereochemistry is paramount. Chiral molecules, particularly enantiomerically pure alcohols, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The enantioselective addition of organometallic reagents to prochiral aldehydes stands as a powerful and atom-economical method for constructing these vital chiral synthons. At the heart of this transformation lies the chiral catalyst, a molecule capable of orchestrating the formation of one enantiomer over the other with high fidelity.

Among the pantheon of chiral catalysts, amino alcohols have emerged as a robust and versatile class. Their ready availability from the chiral pool, straightforward synthesis, and tunable steric and electronic properties have made them workhorses in both academic and industrial laboratories. This guide focuses on the performance of (R)-2-Amino-1,1,3-triphenylpropan-1-ol , a catalyst distinguished by its bulky triphenyl moiety, in the context of a widely accepted benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.

It is a foundational principle of catalysis research that direct, side-by-side comparisons under identical conditions are the gold standard for evaluating performance. However, such comprehensive comparative studies are not always available in the published literature. Therefore, this guide will present a detailed analysis of this compound's capabilities, juxtaposed with the performance of other notable chiral amino alcohol catalysts reported in peer-reviewed journals for the same transformation. While the reaction conditions may vary between studies, this curated data provides valuable insights into the structure-activity relationships that govern catalyst efficacy. Furthermore, a standardized experimental protocol is provided to empower researchers to conduct their own in-house benchmarking studies, ensuring a truly objective assessment tailored to their specific needs.

Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective ethylation of benzaldehyde with diethylzinc is a classic benchmark reaction for assessing the efficacy of chiral catalysts. The key performance indicators are the chemical yield of the desired (S)-1-phenyl-1-propanol and its enantiomeric excess (ee), which quantifies the degree of stereocontrol exerted by the catalyst.

Below is a table summarizing the performance of this compound alongside a selection of other well-regarded chiral amino alcohol catalysts. It is crucial to note that the data presented is compiled from different literature sources, and as such, the reaction conditions are not identical. This table should therefore be viewed as a guide to the relative performance of these catalysts, rather than a direct, absolute comparison. For a definitive evaluation, we strongly recommend performing a side-by-side comparison using the standardized protocol provided in the subsequent section.

Catalyst/LigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)Reference
This compound 2Toluene0 to RT189598 (S)[1]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)2Toluene0 to RT1-2>9598-99 (S)[2]
Fructose-derived β-amino alcohol20Hexane02410092 (S)[3]
(1R,2S)-(-)-N-Methylephedrine5Toluene0249285 (R)[4]
(S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)2Toluene0489997 (S)[5]

Analysis of Performance:

The data illustrates that This compound is a highly effective catalyst for the enantioselective addition of diethylzinc to benzaldehyde, affording the (S)-product in excellent yield and with high enantioselectivity. Its performance is comparable to that of the well-established DAIB catalyst. The bulky triphenylmethyl group of this compound is believed to create a well-defined chiral pocket around the active site, effectively shielding one face of the aldehyde from attack by the ethyl group of diethylzinc.

The fructose-derived amino alcohol also demonstrates excellent enantioselectivity, highlighting the potential of carbohydrate-based scaffolds in catalyst design. (1R,2S)-(-)-N-Methylephedrine, a more classical and readily available amino alcohol, provides good yield but with lower enantioselectivity, and notably, produces the opposite (R)-enantiomer. The proline-derived catalyst, (S)-Diphenyl(pyrrolidin-2-yl)methanol, also shows excellent performance, underscoring the versatility of the amino alcohol motif.

Standardized Experimental Protocol for Benchmarking

To facilitate a rigorous and unbiased comparison of catalyst performance, the following standardized protocol for the enantioselective addition of diethylzinc to benzaldehyde is provided. This protocol is based on common procedures reported in the literature and is designed to be a reliable starting point for in-house benchmarking studies.

Materials and Reagents:
  • Chiral amino alcohol catalyst (e.g., this compound)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:
  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath.

  • Addition of Diethylzinc: Add the diethylzinc solution (1.2 mL, 1.2 mmol) dropwise to the stirred catalyst solution.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 18 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl (5 mL).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess of the purified (S)-1-phenyl-1-propanol by chiral HPLC or GC analysis.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start dissolve Dissolve Catalyst in Toluene start->dissolve cool_catalyst Cool to 0 °C dissolve->cool_catalyst add_Et2Zn Add Diethylzinc cool_catalyst->add_Et2Zn stir1 Stir at 0 °C (30 min) add_Et2Zn->stir1 add_aldehyde Add Benzaldehyde stir1->add_aldehyde stir2 Stir at RT (18 h) add_aldehyde->stir2 quench Quench with HCl stir2->quench extract Extract with EtOAc quench->extract wash Wash extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify analyze Analyze (Yield, ee) purify->analyze end End analyze->end

Caption: A generalized workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Mechanistic Insights: The Catalytic Cycle

Understanding the mechanism of a catalytic reaction is crucial for rational catalyst design and optimization. The enantioselective addition of diethylzinc to aldehydes catalyzed by chiral β-amino alcohols is believed to proceed through a well-defined catalytic cycle, as originally proposed by Noyori and coworkers.

  • Catalyst Activation: The chiral amino alcohol reacts with diethylzinc in a rapid acid-base reaction to form a zinc alkoxide. This initial complex then reacts with a second equivalent of diethylzinc to generate a dimeric, chiral zinc catalyst. This dimeric species is considered the active catalyst.

  • Aldehyde Coordination: The prochiral aldehyde coordinates to one of the zinc centers in the dimeric catalyst. The chiral ligand environment dictates the facial selectivity of this coordination, orienting the aldehyde in a way that exposes one of its prochiral faces to subsequent attack.

  • Ethyl Transfer: An ethyl group from the other zinc center is transferred to the carbonyl carbon of the coordinated aldehyde. This occurs through a six-membered, chair-like transition state, which is the stereodetermining step of the reaction. The steric bulk of the chiral ligand, in this case, the triphenylmethyl group of this compound, plays a critical role in directing the ethyl group to a specific face of the aldehyde, thereby establishing the stereochemistry of the newly formed chiral center.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by a new molecule of aldehyde, releasing the chiral secondary alcohol (after workup) and regenerating the active dimeric catalyst, which can then enter another catalytic cycle.

catalytic_cycle catalyst Chiral Amino Alcohol active_catalyst Active Dimeric Zinc Catalyst catalyst->active_catalyst + 2 Et2Zn diethylzinc 2 Et2Zn catalyst_aldehyde_complex Catalyst-Aldehyde Complex active_catalyst->catalyst_aldehyde_complex + Benzaldehyde aldehyde Benzaldehyde transition_state Stereodetermining Transition State catalyst_aldehyde_complex->transition_state Ethyl Transfer product_complex Product-Zinc Complex transition_state->product_complex product_complex->active_catalyst + Benzaldehyde - Product-Zn product Chiral Alcohol (after workup) product_complex->product

Caption: A simplified representation of the catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Conclusion

This compound has demonstrated its merit as a highly effective chiral catalyst for the enantioselective addition of diethylzinc to benzaldehyde, delivering the product with excellent yield and stereocontrol. Its performance is on par with other leading catalysts in this field. The bulky triphenyl scaffold is key to its high efficacy, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction.

This guide has provided a comparative overview of its performance against other notable chiral amino alcohols, a standardized protocol for in-house benchmarking, and an exploration of the underlying catalytic mechanism. By understanding the principles outlined herein, researchers, scientists, and drug development professionals can make informed decisions in their selection of chiral catalysts and are better equipped to optimize their asymmetric syntheses to achieve their desired outcomes with high efficiency and stereoselectivity.

References

  • Kitamura, M.; Suga, S.; Kawai, K.; Noyori, R. Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. J. Am. Chem. Soc.1986, 108 (19), 6071–6072.
  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules2021 , 26 (15), 4478. Available at: [Link]

  • Soai, K.; Niwa, S. Enantioselective addition of organozinc reagents to aldehydes. Chem. Rev.1992, 92 (5), 833–856.
  • Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. J. Am. Chem. Soc.1987, 109 (25), 7925–7926.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Amino-1,1,3-triphenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (R)-2-Amino-1,1,3-triphenylpropan-1-ol. Our focus extends beyond mere product provision; we aim to be your trusted partner in laboratory safety and chemical handling by delivering in-depth, field-proven insights. The following protocols are designed to ensure both personal safety and experimental integrity.

This compound is a solid compound that, while not acutely toxic, presents hazards that necessitate careful handling to mitigate risks of skin, eye, and respiratory irritation. Adherence to the following personal protective equipment (PPE) guidelines is crucial for minimizing exposure and ensuring a safe laboratory environment.

Hazard Assessment and Mitigation

Understanding the specific hazards associated with this compound is the foundation of an effective PPE strategy. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.

Given these hazards, a multi-layered PPE approach is required to provide a robust barrier against exposure. This involves a combination of engineering controls, administrative controls, and the correct selection and use of personal protective equipment.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE requirements for handling this compound. Specific tasks may require additional or more specialized protection.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or latex glovesPrevents direct skin contact, mitigating the risk of skin irritation.[2][3]
Eye Protection Safety glasses with side shields or chemical safety gogglesProtects eyes from airborne particles and accidental splashes.[2][3]
Respiratory Protection N95-rated dust mask or higherMinimizes the inhalation of fine particles, preventing respiratory tract irritation.
Body Protection Laboratory coatShields skin and personal clothing from contamination.[2][3]
Footwear Closed-toe shoesProtects feet from spills and falling objects.[3]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a systematic workflow is paramount when working with any chemical. The following steps outline the proper procedure for donning and doffing PPE, as well as handling and disposal of this compound.

Preparation and Donning of PPE

Before handling the compound, ensure that all necessary PPE is readily available and in good condition.

  • Step 1: Hand and Body Protection. Put on a clean laboratory coat, ensuring it is fully buttoned. Select the appropriate size of nitrile or latex gloves and inspect them for any tears or defects before wearing.[4] For tasks with a higher risk of splash, consider double-gloving.[5]

  • Step 2: Respiratory Protection. If working in an area with potential for dust generation and inadequate ventilation, an N95-rated dust mask is essential. Ensure a proper fit to minimize air leakage.

  • Step 3: Eye Protection. Wear safety glasses with side shields or chemical safety goggles.[2][3] If there is a significant splash risk, a face shield should be worn in addition to goggles.

Handling this compound
  • Engineering Controls: Whenever possible, handle the solid compound within a fume hood or a well-ventilated area to minimize the dispersion of dust.[6][7]

  • Safe Handling Practices: Avoid actions that could generate dust, such as vigorous scraping or shaking. Use appropriate tools for transferring the solid. Wash hands thoroughly after handling, even if gloves were worn.[2][8]

Doffing PPE and Decontamination

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

  • Step 1: Glove Removal. Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the appropriate chemical waste container.

  • Step 2: Gown and Eye Protection Removal. Remove the laboratory coat, followed by eye and respiratory protection.

  • Step 3: Hand Hygiene. Wash hands thoroughly with soap and water after all PPE has been removed.

Spill Management and Disposal

In the event of a spill, it is crucial to act quickly and safely.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to cover the spill.[2][7]

  • Cleanup: Carefully sweep or vacuum the absorbed material into a designated chemical waste container.[2] Avoid creating dust.

  • Disposal: All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local and institutional regulations for chemical waste.[6] The compound and its container should be sent to an approved waste disposal plant.

Visualizing the PPE Workflow

The following diagram illustrates the logical flow for selecting and using PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_completion Task Completion start Start: Assess Task and Hazards check_ppe Inspect PPE for Integrity start->check_ppe check_ppe->start Defective PPE don_ppe Don PPE: 1. Lab Coat 2. Gloves 3. Respirator 4. Eye Protection check_ppe->don_ppe PPE OK handle_chemical Handle this compound in Ventilated Area don_ppe->handle_chemical spill Spill Occurs? handle_chemical->spill handle_spill Follow Spill Management Protocol spill->handle_spill Yes doff_ppe Doff PPE: 1. Gloves 2. Lab Coat 3. Eye/Face Protection 4. Respirator spill->doff_ppe No handle_spill->doff_ppe dispose_waste Dispose of Chemical Waste and Contaminated PPE doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end_process End wash_hands->end_process

Caption: PPE selection and use workflow for handling this compound.

References

  • TCI EUROPE N.V. (2024). SAFETY DATA SHEET: 2-Amino-1,3-propanediol.
  • ChemicalBook. (n.d.). L(-)-2-Amino-3-phenyl-1-propanol(3182-95-4).
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-2-methyl-1-propanol.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1,2-propanediol, 98%.
  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol 98%.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.
  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Scribd. (n.d.). (S) (+) 2 Amino 1 Propanol.
  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: (±)-3-Amino-1,2-propanediol.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.